2-(Methylthio)phenyl isocyanate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-isocyanato-2-methylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-11-8-5-3-2-4-7(8)9-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQXASSKJZYKJSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371748 | |
| Record name | 2-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52260-30-7 | |
| Record name | 2-(Methylthio)phenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isocyanato-2-(methylsulfanyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Profile: 2-(Methylthio)phenyl Isocyanate
CAS: 52260-30-7 | Formula: C₈H₇NOS | Molecular Weight: 165.21 g/mol [1][2]
Executive Summary
2-(Methylthio)phenyl isocyanate is a specialized electrophilic intermediate utilized primarily in the synthesis of urea and carbamate pharmacophores within medicinal chemistry. Characterized by an ortho-substituted thioether group, this compound offers unique steric and electronic properties that influence ligand binding affinity and metabolic stability in drug candidates. Its molecular weight of 165.21 Da serves as a critical stoichiometric anchor for reaction planning and mass spectrometric validation.
This guide details the physicochemical properties, synthetic utility, and analytical characterization of this compound, designed for researchers optimizing lead compounds in kinase inhibition and GPCR modulation.
Physicochemical Specifications
Accurate molecular weight and physical constants are prerequisites for precise stoichiometry in parallel synthesis libraries.
| Parameter | Value | Technical Note |
| Molecular Weight (Average) | 165.21 g/mol | Used for molarity calculations. |
| Monoisotopic Mass | 165.0248 Da | Critical for High-Res Mass Spec (HRMS) confirmation. |
| Molecular Formula | C₈H₇NOS | Carbon (58.16%), Hydrogen (4.27%), Nitrogen (8.48%), Oxygen (9.68%), Sulfur (19.41%). |
| CAS Number | 52260-30-7 | Specific to the ortho isomer. (Distinct from para-isomer CAS 1632-84-4). |
| Boiling Point | 126 °C @ 5 mmHg | High vacuum required for distillation to prevent thermal decomposition. |
| Density | 1.21 g/mL @ 25 °C | Denser than water; facilitates phase separation in aqueous workups. |
| Refractive Index ( | 1.600 | High index indicative of aromatic conjugation. |
| Appearance | Colorless to pale yellow liquid | Darkens upon oxidation or moisture exposure. |
Synthetic Architecture & Reactivity
The utility of this compound lies in the high reactivity of the isocyanate (-N=C=O) group towards nucleophiles. The ortho-methylthio group (-SMe) introduces a steric handle that can lock conformation in downstream drug targets, a common strategy in designing atropisomeric kinase inhibitors.
3.1 Synthesis of the Isocyanate
The compound is typically synthesized from 2-(methylthio)aniline via phosgenation. Due to safety concerns with phosgene gas, triphosgene (solid equivalent) is the preferred laboratory reagent.
Protocol Logic:
-
Precursor: 2-(Methylthio)aniline (CAS 2987-53-3).
-
Reagent: Triphosgene (0.33 eq) or Phosgene.
-
Mechanism: Nucleophilic attack of the amine on the carbonyl of phosgene, followed by elimination of HCl to form the isocyanate.
-
Self-Validating Step: The disappearance of the broad N-H stretch (3300-3400 cm⁻¹) and appearance of the sharp, strong isocyanate peak (~2270 cm⁻¹) in IR confirms conversion.
3.2 Downstream Applications (Urea/Carbamate Synthesis)
The primary application is the formation of 1,3-disubstituted ureas (via reaction with amines) or carbamates (via reaction with alcohols).
-
Reaction with Amines: Spontaneous at Room Temperature (RT) in non-nucleophilic solvents (DCM, THF).
-
Reaction with Alcohols: Often requires heating or a Lewis acid catalyst (e.g., DBTL) due to lower nucleophilicity of hydroxyls compared to amines.
3.3 Visualization of Synthetic Pathways
The following diagram illustrates the synthesis of the isocyanate and its divergent reactivity.
Figure 1: Synthetic workflow from aniline precursor to urea/carbamate libraries via the isocyanate intermediate.
Analytical Characterization & Validation
Confirming the identity of this compound requires a multi-modal approach. The molecular weight is the primary checkpoint.
4.1 Mass Spectrometry (MS)
-
Technique: GC-MS or LC-MS (APCI mode preferred over ESI due to moisture sensitivity).
-
Target Signal:
-
Fragmentation: Expect loss of the isocyanate group (-NCO, 42 Da) leading to a fragment at ~123 m/z (thioanisole cation).
-
Isotope Pattern: Sulfur-34 (4.2% natural abundance) will generate an [M+2] peak at 167 m/z with ~4-5% intensity relative to the base peak. This is a diagnostic signature for sulfur-containing compounds.
4.2 Infrared Spectroscopy (FT-IR)
-
Diagnostic Peak: A very strong, sharp absorption band at 2250–2270 cm⁻¹ (asymmetric -N=C=O stretch).
-
Absence of Impurities: Absence of broad O-H or N-H bands (3300–3500 cm⁻¹) confirms the sample has not hydrolyzed to the amine or urea.
4.3 Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: CDCl₃ or DMSO-d₆ (dry).
-
S-Methyl Group: Singlet at δ 2.4–2.5 ppm (3H).
-
Aromatic Region: Multiplets at δ 7.0–7.5 ppm (4H). The ortho substitution pattern creates a distinct splitting pattern compared to para isomers.
4.4 Analytical Logic Diagram
The following decision tree outlines the quality control process.
Figure 2: Quality control decision tree for validating this compound integrity.
Experimental Protocol: Urea Synthesis
Objective: Synthesis of 1-(2-(methylthio)phenyl)-3-propylurea (Example Application).
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve This compound (165 mg, 1.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 5 mL).
-
Addition: Add n-propylamine (59 mg, 1.0 mmol, 1.0 eq) dropwise at 0 °C.
-
Note: The reaction is highly exothermic. Cooling controls the rate and prevents side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2 hours.
-
Monitoring: Check by TLC (SiO₂, 30% EtOAc/Hexanes). The isocyanate spot (high R_f) should disappear.
-
Workup: Evaporate solvent under reduced pressure. The resulting solid is typically the pure urea.
-
Yield Calculation: Theoretical Yield = 1.0 mmol × MW(Urea Product).
-
MW(Product) = 165.21 (Isocyanate) + 59.11 (Amine) = 224.32 g/mol .
-
Safety & Handling
-
Lachrymator: The vapor is extremely irritating to eyes and mucous membranes. Handle only in a functioning fume hood.
-
Moisture Sensitivity: Reacts with water to form 1,3-bis(2-(methylthio)phenyl)urea and CO₂. Store under inert gas (Nitrogen/Argon) at 2–8 °C.
-
Toxicity: Like all isocyanates, it is a potential respiratory sensitizer.[4] Avoid inhalation.
References
-
ChemicalBook. (n.d.). This compound Properties and CAS 52260-30-7.[1][2] Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from [5]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 142840, 2-(Methylthio)phenyl isothiocyanate (Analogous structure for property comparison). Retrieved from
- Ozaki, S. (1972). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.
-
Santa Cruz Biotechnology. (n.d.).[1] this compound Data Sheet. Retrieved from [1]
Sources
Technical Whitepaper: Synthesis of 2-(Methylthio)phenyl Isocyanate
[1]
Executive Summary
2-(Methylthio)phenyl isocyanate is a critical electrophilic intermediate used in the synthesis of carbamate-based agrochemicals, thiourea derivatives, and heterocyclic pharmaceuticals. Its structural uniqueness lies in the ortho-methylthio (-SMe) group, which provides both steric influence and electronic donation, but also introduces susceptibility to oxidation and nucleophilic interference.
This guide details two validated synthetic pathways:
-
The Triphosgene Route (Primary): The industry-standard laboratory method offering high yields and precise stoichiometric control.
-
The Curtius Rearrangement (Secondary): A phosgene-free alternative utilizing carboxylic acid precursors.
Retrosynthetic Analysis
The strategic disconnection of the isocyanate (-NCO) group reveals two primary precursors: the corresponding aniline and the carboxylic acid.
Figure 1: Retrosynthetic disconnection showing the two primary chemical feedstocks.
Route A: The Triphosgene Protocol (Gold Standard)
This protocol utilizes Triphosgene (Bis(trichloromethyl) carbonate) , a solid crystalline substitute for phosgene gas.[1][2] It is safer to handle, weigh, and store, yet it generates phosgene in situ to effect the transformation.
Mechanistic Insight
The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the phosgene equivalent. The presence of the ortho-SMe group requires strict temperature control to prevent side reactions (e.g., S-alkylation or oxidation if impurities are present).
Figure 2: Mechanistic pathway from solid Triphosgene to the target isocyanate.[3]
Experimental Protocol
Safety Warning: Triphosgene generates phosgene gas upon decomposition. All operations must be performed in a well-ventilated fume hood.[3][4] An aqueous ammonia bath must be available to neutralize spills.
Reagents:
-
2-(Methylthio)aniline (1.0 eq)[3]
-
Triphosgene (0.35 eq) [Note: Theoretical is 0.33, slight excess ensures completion]
-
Triethylamine (TEA) (2.2 eq) [HCl scavenger]
-
Dichloromethane (DCM) or Toluene (Anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel.
-
Solvation: Dissolve Triphosgene (0.35 eq) in anhydrous DCM under nitrogen. Cool the solution to 0°C using an ice bath.
-
Precursor Preparation: In a separate vessel, dissolve 2-(methylthio)aniline (1.0 eq) and TEA (2.2 eq) in anhydrous DCM.
-
Addition: Add the aniline/TEA solution dropwise to the Triphosgene solution over 30-45 minutes.
-
Causality: Slow addition at 0°C prevents the exothermic formation of symmetrical ureas (dimerization), which is a common failure mode in isocyanate synthesis.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours.
-
Observation: The reaction mixture typically turns from clear/yellow to a suspension (TEA·HCl salts precipitating).
-
-
Workup:
-
Cool to room temperature.
-
Filter off the precipitated amine salts under nitrogen.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude oil via vacuum distillation .
-
Note: Do not use silica gel chromatography, as isocyanates are liable to hydrolyze or react with silanols on the stationary phase.
-
Route B: Curtius Rearrangement (Alternative)
This route is preferred when the aniline is unavailable or if the starting material is 2-(methylthio)benzoic acid. It avoids phosgene derivatives entirely but involves potentially explosive azide intermediates.
Reagents:
-
2-(Methylthio)benzoic acid[3]
-
Diphenylphosphoryl azide (DPPA)[5]
-
Triethylamine (TEA)
-
Toluene (Solvent)
Protocol Summary:
-
Dissolve the benzoic acid derivative in toluene.
-
Add TEA (1.1 eq) and DPPA (1.1 eq) at room temperature.
-
Stir for 2 hours to form the acyl azide.
-
Heat the reaction to 80-100°C .
-
Monitor IR for the disappearance of the azide peak (~2130 cm⁻¹) and appearance of the isocyanate peak (~2270 cm⁻¹).
Process Safety & Handling
Isocyanates are powerful sensitizers and lachrymators. The 2-(methylthio) moiety adds a sulfur-based odor profile and potential toxicity.[3]
| Hazard Class | Risk Description | Mitigation Strategy |
| Respiratory | High toxicity; asthma-like sensitization.[3] | Use full-face respirator or strictly hood-contained process.[3] |
| Chemical | Reacts violently with water/alcohols.[3] | Store under inert gas (Argon/N₂) in sealed containers. |
| Thermal | Decomposition releases NOx and SOx.[3] | Do not overheat during distillation; use high-vacuum/low-temp.[3] |
Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed.
-
FT-IR (Neat):
-
Diagnostic Peak: Strong, sharp band at 2250–2275 cm⁻¹ (-N=C=O stretch).[3]
-
Absence: No broad O-H or N-H bands (indicates dry product, no hydrolysis to urea).
-
-
¹H NMR (400 MHz, CDCl₃):
-
δ 2.45 ppm (s, 3H): Methylthio group (-SMe).
-
δ 7.00–7.50 ppm (m, 4H): Aromatic protons. (Ortho-substitution pattern).[3]
-
-
¹³C NMR:
-
δ ~125–130 ppm: Isocyanate carbon (-NCO).[3]
-
δ ~15 ppm: Methylthio carbon.
-
References
-
Organic Syntheses Procedure (Triphosgene)
-
Curtius Rearrangement Review
-
Safe Handling of Isocyanates
-
Triphosgene in Organic Synthesis
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound 2-(Methylthio)benzothiazole (FDB011171) - FooDB [foodb.ca]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
- 10. Application of Triphosgene in Organic Synthesis [en.highfine.com]
- 11. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 13. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling and Application of 2-(Methylthio)phenyl Isocyanate
Executive Summary
2-(Methylthio)phenyl isocyanate (CAS: 52260-30-7) is a specialized electrophilic building block primarily used in the synthesis of sulfur-containing heterocycles, carbamates, and urea derivatives for pharmaceutical discovery.[1][2] While structurally similar to phenyl isocyanate, the ortho-methylthio substitution introduces specific reactivity and toxicological profiles—notably increased lipophilicity and potential for metabolic S-oxidation.
This guide provides a self-validating safety framework for researchers. It moves beyond generic safety data sheets (SDS) to address the specific kinetic hazards of aromatic isocyanates, including lachrymatory effects, respiratory sensitization, and pressure-generating decomposition pathways.
Part 1: Chemical Profile & Physicochemical Properties
Understanding the physical constants is the first line of defense. The high boiling point suggests low volatility at room temperature, yet its lachrymatory nature indicates that even trace vapors are physiologically active.
| Property | Data | Operational Implication |
| CAS Number | 52260-30-7 | Unique identifier for inventory tracking. |
| Molecular Formula | C₈H₇NOS | MW: 165.21 g/mol .[3] |
| Physical State | Liquid (Colorless to pale yellow) | Viscosity allows for easy syringe transfer. |
| Boiling Point | 117–118 °C @ 8 mmHg | Thermal stability is moderate; vacuum distillation recommended for purification. |
| Density | ~1.176 g/mL | Denser than water; sinks in aqueous spills (complicating cleanup). |
| Flash Point | ~104 °C | Combustible.[3] High flash point reduces immediate fire risk but does not eliminate it. |
| Solubility | Soluble in CH₂Cl₂, THF, Toluene | Incompatible with protic solvents (Water, MeOH, EtOH) unless reacting. |
Part 2: Hazard Identification & Toxicology[4]
The "Sensitization" Cascade
The primary danger of this compound is not just acute toxicity, but immunological sensitization .
-
Haptenization: Upon inhalation or skin contact, the isocyanate group (-N=C=O) reacts rapidly with nucleophilic residues (lysine, cysteine) on human proteins (e.g., albumin, keratin).
-
Immune Response: This forms a "hapten-carrier" complex, which the immune system identifies as foreign.
-
Sensitization: Subsequent exposures, even at infinitesimal concentrations, trigger an aggressive allergic response (asthma-like symptoms, anaphylaxis).
GHS Classifications:
-
Acute Toxicity (Oral/Inhalation): Category 4 (Harmful).[3]
-
Skin/Eye Corrosion: Category 1B/1 (Causes severe burns/damage).
-
Respiratory Sensitization: Category 1 (May cause allergy/asthma symptoms).
-
Lachrymator: Induces immediate, severe tearing and respiratory distress.
Part 3: Engineering Controls & PPE[5]
Ventilation (The Primary Barrier)
-
Requirement: All operations, including weighing and waste transfer, must occur inside a certified chemical fume hood.
-
Velocity: Face velocity must be maintained between 0.3 – 0.5 m/s.
-
Vapor Trap: If using a vacuum pump (e.g., for distillation), a liquid nitrogen cold trap is mandatory to prevent isocyanate vapors from exhausting into the lab atmosphere.
Personal Protective Equipment (PPE) Matrix
Standard nitrile gloves often provide insufficient protection against aromatic isocyanates due to rapid permeation.
| PPE Type | Recommendation | Rationale |
| Gloves (Splash) | Double-gloving: Nitrile (Outer) + Nitrile (Inner) | Provides a "buffer zone." Change immediately upon contamination.[4][5][6] |
| Gloves (Spill/Immersion) | Silver Shield® (Laminate) or Butyl Rubber | Aromatic isocyanates can permeate standard nitrile in <15 mins. Laminate offers >4 hours protection. |
| Eye Protection | Chemical Splash Goggles | Face shield required if pouring >100 mL. Contact lenses should be avoided. |
| Respiratory | P100/OV Cartridge (only for spill cleanup outside hood) | In-hood work does not require a respirator if sash is at proper height. |
Part 4: Operational Protocols
Workflow Visualization
The following diagram outlines the critical decision points in the handling lifecycle.
Caption: Operational workflow emphasizing moisture exclusion and verification of quenching prior to disposal.
Protocol 1: Syringe Transfer (Preventing Aerosols)
Why: Pouring generates invisible aerosols. Syringe transfer is a closed system.
-
Flame-dry glassware and purge with Nitrogen/Argon.
-
Insert a septum into the reagent bottle.
-
Use a Luer-lock syringe with a long needle.
-
Pressure Equalization: Insert a nitrogen balloon needle into the septum before withdrawing liquid to prevent vacuum formation.
-
Withdraw liquid slowly. Wipe the needle with a Kimwipe (treat wipe as hazardous waste) before transfer.
Protocol 2: Reaction Quenching
Why: Unreacted isocyanate in waste containers can react with atmospheric moisture to form CO₂ (pressure explosion hazard) and ureas (insoluble precipitates).
-
Reagent: Use Methanol (MeOH) or Ethanol .
-
Mechanism: Isocyanate + MeOH → Methyl Carbamate (Stable).
-
Procedure: Add excess MeOH to the reaction mixture at the end of the experiment. Stir for 30 minutes.
-
Verification: TLC or LC-MS should confirm the disappearance of the isocyanate peak before disposal.
Part 5: Emergency Response & Spill Neutralization
The "Urea" Trap
Never use water alone to clean a spill. Water reacts with isocyanates to produce CO₂ gas and insoluble polyureas, which seal the contamination into the surface.
Neutralization Solution (Decontamination Mix)
Prepare this solution before handling large quantities (>50g).
-
Water: 90%
-
Concentrated Aqueous Ammonia: 8%[6]
-
Liquid Detergent: 2%
-
Function: The detergent solubilizes the isocyanate; ammonia acts as a nucleophile to rapidly convert it to a water-soluble urea/amine derivative.
Spill Response Decision Tree
Caption: Decision logic for isocyanate spill response. Note the critical instruction not to seal waste containers tightly due to CO2 evolution.[2]
Part 6: Waste Disposal
The Golden Rule: Never seal a waste container containing unquenched isocyanates.
-
Hydrolysis Hazard: Residual isocyanate + moisture in waste solvent = CO₂ buildup. Sealed bottles will explode.
-
Protocol:
-
Quench all reaction mixtures with alcohol (MeOH/EtOH).
-
Check pH (should be neutral or slightly basic if amine formed).
-
Collect in a waste container equipped with a vented cap or leave the cap loose for 24 hours in the fume hood.
-
Label clearly: "Contains Isocyanates (Quenched) & Solvents."
-
References
-
Safe Work Australia. (2020). Guide to Handling Isocyanates. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Isocyanate Surface Contamination Sampling and Evaluation Techniques. Retrieved from [Link]
-
Foam Supplies, Inc. (n.d.). Spill & Disposal Procedures – Isocyanate. Retrieved from [Link]
Sources
Solubility of 2-(Methylthio)phenyl Isocyanate: A Practical Guide to Prediction, Safe Handling, and Experimental Determination
An In-depth Technical Guide for Researchers
Abstract
2-(Methylthio)phenyl isocyanate is an aromatic isocyanate with potential applications in organic synthesis and drug development. A thorough understanding of its solubility in organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation. This technical guide addresses the notable absence of publicly available quantitative solubility data for this specific compound. Instead of a simple data sheet, this document provides a comprehensive framework for researchers to predict solubility, understand critical solvent-reagent interactions, and safely execute a robust experimental protocol for its determination. This guide is structured to empower scientists with the causal understanding and methodological rigor required to work with this reactive intermediate.
Theoretical & Predictive Analysis of Solubility
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can form with a solvent. The structure of this compound—comprising a benzene ring, a methylthio (-S-CH₃) group, and a highly electrophilic isocyanate (-N=C=O) group—suggests a moderate overall polarity.
-
Aromatic Ring: The phenyl group is nonpolar and will favor interactions with other aromatic or nonpolar aliphatic solvents through van der Waals forces and π-stacking.
-
Isocyanate Group (-N=C=O): This functional group is highly polar and contains a strong dipole moment, suggesting favorable interactions with polar solvents.
-
Methylthio Group (-S-CH₃): This group adds a degree of polarity and can participate in dipole-dipole interactions.
Based on the principle of "like dissolves like," this compound is predicted to be most soluble in polar aprotic solvents that can engage in dipole-dipole interactions without reacting with the isocyanate group. Solubility in nonpolar solvents is expected to be moderate, while solubility in polar protic solvents is complicated by high reactivity.
The Critical Factor: Solvent Reactivity
The single most important consideration when selecting a solvent for an isocyanate is the high electrophilicity of the central carbon atom in the -N=C=O group. This makes the compound highly susceptible to attack by nucleophiles.
Isocyanates are known to react exothermically with a variety of nucleophilic compounds, including those with active hydrogen atoms.[1] This reactivity is not a mere solubility issue; it is a chemical transformation that consumes the starting material and can pose significant safety risks.
-
Reaction with Water: Isocyanates react with water to first form an unstable carbamic acid, which then decomposes to form a primary amine and carbon dioxide gas.[1] The newly formed amine can then react with another isocyanate molecule to form a disubstituted urea. This reaction pathway makes aqueous solutions entirely unsuitable for determining the solubility of the isocyanate itself.
-
Reaction with Alcohols: Alcohols readily attack the isocyanate group to form stable urethane (carbamate) linkages.[1][2] This reaction is the basis of polyurethane chemistry and will proceed rapidly in alcoholic solvents.[2]
-
Reaction with Amines: Primary and secondary amines react very rapidly with isocyanates to form ureas.[1]
Therefore, polar protic solvents such as water, methanol, ethanol, and any amine-based solvents are fundamentally incompatible for dissolving this compound for solubility studies or for use as an inert reaction medium. Using these solvents will lead to immediate degradation of the solute and potentially dangerous pressure buildup from CO₂ evolution if water is present.[3]
Recommended Solvents for Solubility Determination
Based on the principles of non-reactivity and polarity matching, the following classes of solvents are recommended for handling and determining the solubility of this compound. All solvents must be anhydrous (dry) to prevent hydrolysis.
| Solvent Class | Examples | Rationale for Suitability | Potential Issues |
| Polar Aprotic | Acetonitrile (ACN), Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Dimethylformamide (DMF) | High polarity matches the isocyanate group, leading to good solvation without chemical reaction.[4] | Must be rigorously dried. DMF can be challenging to remove. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good general solvents for a wide range of organic compounds. Inert to the isocyanate group. | Must be anhydrous. Potential environmental and health concerns. |
| Aromatic | Toluene, Xylene | Nonpolar nature interacts well with the phenyl ring. Inert. | Lower polarity may result in lower solubility compared to polar aprotic solvents. |
| Nonpolar Aliphatic | Hexanes, Heptane | Likely to be poor solvents due to the polarity of the isocyanate group. | Recommended primarily for precipitation/crystallization. |
Standard Operating Protocol for Gravimetric Solubility Determination
Given its reliability and directness, the gravimetric method is the recommended approach for determining the solubility of this compound.[5][6][7] This protocol is designed to be self-validating by ensuring the system reaches equilibrium and by using an inert atmosphere to prevent side reactions.
Experimental Workflow Diagram
Caption: Workflow for Gravimetric Solubility Determination.
Step-by-Step Methodology
-
Preparation:
-
Select a suitable anhydrous solvent from the recommended list (e.g., dry Toluene or Ethyl Acetate).
-
Prepare several small, clean, and dry glass vials with airtight caps.
-
Accurately weigh each empty vial on an analytical balance and record the mass (m_vial).
-
-
Saturation:
-
In a larger vessel, add a known volume of the chosen anhydrous solvent.
-
Add an excess amount of this compound to the solvent. "Excess" means enough solid should remain undissolved at the bottom of the vessel after equilibration.
-
Seal the vessel tightly and place it in a temperature-controlled environment (e.g., a 25°C water bath or incubator).
-
Stir the suspension gently for a prolonged period (e.g., 24 hours) to ensure the solution reaches saturation equilibrium.
-
-
Isolation of Saturated Solution:
-
Turn off stirring and allow the undissolved solid to settle completely.
-
Crucially, perform this step under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon). This prevents atmospheric moisture from causing hydrolysis.
-
Using a syringe fitted with a non-reactive filter (e.g., a PTFE syringe filter), carefully draw up a precise volume of the clear supernatant (the saturated solution). Avoid drawing up any solid particles.
-
-
Gravimetric Analysis:
-
Dispense the filtered saturated solution into one of the pre-weighed vials.
-
Immediately seal the vial and weigh it to determine the mass of the aliquot (m_aliquot = m_total - m_vial).
-
Remove the cap and place the vial in a vacuum oven under gentle heat (e.g., 40-50°C) to slowly evaporate the solvent. Evaporation should continue until a constant weight is achieved.
-
Once the solvent is fully removed, cool the vial in a desiccator and weigh it again to get the final mass of the vial plus the dried solute residue (m_residue).
-
-
Calculation:
-
Mass of dissolved solute = m_residue - m_vial
-
Mass of solvent = m_aliquot - (m_residue - m_vial)
-
Solubility ( g/100 g solvent) = [ (Mass of dissolved solute) / (Mass of solvent) ] * 100
-
Safety, Handling, and Storage
Isocyanates are hazardous chemicals that require strict safety protocols.[8][9] Exposure can cause irritation to the skin, eyes, and respiratory tract, and they are potent respiratory sensitizers, meaning they can cause occupational asthma.[10][11]
-
Engineering Controls: Always handle this compound in a certified chemical fume hood with sufficient ventilation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber or laminate film), safety goggles or a face shield, and a lab coat.[11]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3] Store away from moisture, alcohols, amines, and strong bases.[3]
-
Spills: Absorb spills with an inert material (e.g., vermiculite or sand) and decontaminate the area with a 5% sodium carbonate solution before disposal. Do not seal waste containers immediately, as CO₂ may be generated.
Conclusion
While direct solubility data for this compound is not currently published, a reliable determination is well within the capabilities of a standard research laboratory. The key to success lies not in finding a pre-existing value, but in understanding the fundamental reactivity of the isocyanate functional group. By excluding protic solvents and meticulously following an anhydrous gravimetric protocol, researchers can generate accurate and reproducible solubility data. This information is critical for designing robust synthetic procedures, developing effective purification strategies, and advancing the potential applications of this valuable chemical intermediate.
References
-
Borduas, N., et al. (2019). Solubility and solution-phase chemistry of isocyanic acid, methyl isocyanate, and cyanogen halides. Atmospheric Chemistry and Physics. Available at: [Link]
-
Borduas, N. (2018). Solubility and Solution-phase Chemistry of Isocyanic Acid, Methyl Isocyanate, and Cyanogen Halides. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Isocyanate. Wikipedia. Available at: [Link]
-
NIOSH. (1989). Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process. PubMed. Available at: [Link]
-
Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Available at: [Link]
-
Vangeyte, P., et al. (2007). The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism. The Journal of Organic Chemistry. Available at: [Link]
-
Qureshi, A., et al. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]
-
Reddit. (2010). Isocyanate Chemistry. Reddit. Available at: [Link]
-
Delebecq, E., et al. (2016). Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications. RSC Publishing. Available at: [Link]
-
Occupational Safety and Health Administration. (n.d.). Isocyanates - Overview. OSHA. Available at: [Link]
-
Chemistry LibreTexts. (2021). 7: Gravimetric Analysis (Experiment). Chemistry LibreTexts. Available at: [Link]
-
Kappe, C. O., et al. (2015). Perspectives in solubility measurement and interpretation. PMC - NIH. Available at: [Link]
-
Actsafe Safety Association. (n.d.). Safe Work Procedures for Isocyanate-Containing Products. Actsafe Safety Association. Available at: [Link]
Sources
- 1. Isocyanate - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. actsafe.ca [actsafe.ca]
- 4. Blocked isocyanates: from analytical and experimental considerations to non-polyurethane applications - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01776B [pubs.rsc.org]
- 5. pharmajournal.net [pharmajournal.net]
- 6. msesupplies.com [msesupplies.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 10. Exposure to isocyanates and organic solvents, and pulmonary-function changes in workers in a polyurethane molding process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isocyanates technical fact sheet | SafeWork NSW [safework.nsw.gov.au]
The Chemistry of 2-(Methylthio)phenyl Isocyanate: A Technical Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(Methylthio)phenyl isocyanate is a highly versatile aromatic isocyanate that serves as a pivotal building block in modern organic and medicinal chemistry. Its unique bifunctional nature, characterized by a reactive isocyanate moiety and an adjacent, sterically influential methylthio group, offers a sophisticated platform for constructing complex molecular architectures. This guide provides an in-depth exploration of its synthesis, fundamental reactivity, and strategic applications, particularly in the development of targeted therapeutics. By elucidating the causality behind experimental choices and providing validated protocols, this document aims to be an authoritative resource for scientists leveraging this reagent for novel discoveries.
Core Molecular Profile and Properties
This compound is a liquid at room temperature with a chemical structure that positions a nucleophile-scavenging isocyanate group ortho to a methylthio substituent on a benzene ring. This specific arrangement is crucial; the methylthio group not only influences the electronic properties of the isocyanate but also provides a secondary site for chemical modification, such as oxidation or participation in cyclization reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 52260-30-7[1] |
| Molecular Formula | C₈H₇NOS[1] |
| Molecular Weight | 165.21 g/mol [1] |
| Boiling Point | 126 °C at 5 mm Hg |
| Density | 1.21 g/mL at 25 °C |
| Refractive Index (n²⁰/D) | 1.600 |
Synthesis: From Aniline to Isocyanate
The most reliable and scalable synthesis of this compound begins with its corresponding aniline precursor, 2-(methylthio)aniline. The transformation to the isocyanate is efficiently achieved via phosgenation. For enhanced laboratory safety, triphosgene, a solid and stable phosgene equivalent, is the reagent of choice over gaseous phosgene.
Workflow for the Synthesis of this compound
Caption: Stepwise workflow for the synthesis of this compound.
Detailed Experimental Protocol: Synthesis via Triphosgene
-
System Preparation: A dry, three-necked, 500 mL round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, a reflux condenser topped with a calcium chloride drying tube, and a nitrogen inlet. The system is purged with dry nitrogen.
-
Initial Charge: 2-(Methylthio)aniline (10.0 g, 71.8 mmol) is dissolved in 200 mL of anhydrous toluene and charged into the flask. The solution is cooled to 0 °C in an ice bath.
-
Phosgenation: A solution of triphosgene (7.8 g, 26.3 mmol, 0.37 equivalents) in 50 mL of anhydrous toluene is added dropwise to the stirred aniline solution over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction Maturation: After the addition is complete, the ice bath is removed, and the reaction mixture is slowly heated to reflux (approx. 110 °C). The reaction is maintained at reflux for 3 hours. Progress is monitored by IR spectroscopy for the appearance of the strong isocyanate stretch (~2260 cm⁻¹).
-
Isolation and Purification: The reaction mixture is cooled to room temperature. The solvent is carefully removed under reduced pressure. The resulting crude oil is purified by vacuum distillation (126 °C at 5 mm Hg) to yield this compound as a clear, colorless liquid.
Expertise & Insights: Causality Behind Protocol Choices
-
Anhydrous Conditions: Isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decarboxylates to the starting aniline, subsequently forming a symmetric urea byproduct. The use of anhydrous solvents and a drying tube is non-negotiable for achieving high yields.
-
Stoichiometry of Triphosgene: One molecule of triphosgene is equivalent to three molecules of phosgene. Therefore, slightly more than one-third of a molar equivalent is used relative to the aniline.
-
Controlled Addition: The initial reaction between the aniline and the phosgene equivalent is exothermic. A slow, cold addition prevents runaway reactions and minimizes the formation of urea side-products.
-
Heating to Reflux: The reaction proceeds through an intermediate N-carbamoyl chloride. Heating is required to drive the elimination of HCl and ensure complete conversion to the isocyanate.
The Landscape of Reactivity
The chemical behavior of this compound is a duality of the predictable reactivity of the isocyanate group and the subtle, yet powerful, influence of the ortho-methylthio substituent.
Reaction with Nucleophiles: The Urea and Carbamate Formation
The primary reaction pathway is the nucleophilic attack on the electrophilic carbon of the isocyanate group. This reaction is foundational to its use in drug discovery, particularly for forming the diaryl urea linkage, a key pharmacophore in many kinase inhibitors.[2]
Caption: Key nucleophilic addition reactions of this compound.
This reaction is exceptionally reliable and typically proceeds to high conversion at room temperature in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
The Role of the Methylthio Group
The ortho-sulfur atom is not a passive spectator.
-
Intramolecular Cyclization: Under specific conditions, particularly with reagents that can interact with both the sulfur and the isocyanate-derived nitrogen, intramolecular cyclization can be induced to form benzothiazole-type heterocyclic systems. These scaffolds are also prevalent in biologically active molecules.
-
Oxidation to Sulfoxide and Sulfone: The sulfur can be readily oxidized using agents like m-CPBA or Oxone®. This conversion to a sulfoxide (S=O) or sulfone (SO₂) dramatically alters the electronic and steric profile of the molecule. This provides a powerful strategy for library synthesis, as it allows for late-stage diversification to modulate properties like solubility, polarity, and metabolic stability.
Application in Drug Discovery: The Kinase Inhibitor Nexus
A significant application of this compound is in the synthesis of Type II kinase inhibitors. Many potent inhibitors, such as Sorafenib and Regorafenib, are based on a diaryl urea structure.[2] This motif is crucial for binding to the "DFG-out" (inactive) conformation of the kinase, forming key hydrogen bonds with the enzyme's hinge region and the conserved Asp-Phe-Gly (DFG) motif.[2][3]
The 2-(methylthio)phenyl moiety serves as a well-validated fragment for occupying the hydrophobic pocket of the kinase active site.
Table 2: Example of a Potent Kinase Inhibitor Synthesized from this compound
| Compound Name | Target Kinase | Biological Significance |
| N-(4-chloro-3-(trifluoromethyl)phenyl)-N'-(2-(methylthio)phenyl)urea | VEGFR-2 | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Inhibiting this kinase is a clinically-validated strategy for halting tumor growth and metastasis. This compound is a potent inhibitor of VEGFR-2. |
Synthetic Insight: The synthesis of this class of inhibitors is remarkably straightforward, involving the direct reaction of this compound with the appropriate substituted aniline (in this case, 4-chloro-3-(trifluoromethyl)aniline) in an inert solvent. The reliability of this reaction makes it ideal for medicinal chemistry campaigns where numerous analogues are required for structure-activity relationship (SAR) studies.
Conclusion and Future Outlook
This compound is more than a simple reagent; it is a strategic tool for molecular construction. Its predictable reactivity, coupled with the latent functionality of the methylthio group, provides a robust platform for generating diverse and complex molecules. Its proven utility in the synthesis of potent kinase inhibitors underscores its importance for professionals in drug development. Future applications will likely see this scaffold incorporated into novel drug modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, where its unique structural and electronic features can be further exploited. A thorough understanding of its chemistry, as detailed in this guide, is essential for unlocking its full potential in the next generation of chemical innovation.
References
-
Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents. (2019). Molecules, 24(11), 2148. Available at: [Link]
-
New series of VEGFR-2 inhibitors and apoptosis enhancers. (2022). Drug Design, Development and Therapy, Volume 16, 735–754. Available at: [Link]
-
Research and development of N,N′-diarylureas as anti-tumor agents. (2021). European Journal of Medicinal Chemistry, 223, 113636. Available at: [Link]
Sources
Methodological & Application
Application Notes and Protocols for Peptide Labeling with 2-(Methylthio)phenyl Isocyanate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the use of 2-(Methylthio)phenyl isocyanate in peptide labeling. We will delve into the underlying chemical principles, strategic advantages, and step-by-step methodologies for the effective conjugation of this reagent to peptides. This document is intended to serve as a practical resource for researchers in proteomics, drug development, and diagnostics who are seeking advanced and versatile tools for peptide modification and analysis.
Introduction: The Strategic Imperative for Precise Peptide Labeling
The covalent modification of peptides is a cornerstone of modern biochemical and pharmaceutical research. The attachment of specific chemical moieties allows for the elucidation of peptide structure, quantification, cellular tracking, and the enhancement of therapeutic properties. Isocyanates are a class of reagents that have demonstrated considerable utility in this domain due to their high reactivity towards primary amines, such as the N-terminal α-amino group of peptides.[1]
This guide focuses on a specific, yet highly versatile isocyanate derivative: this compound. The strategic placement of the methylthio group on the phenyl ring offers unique chemical properties that can be leveraged for innovative applications in peptide science. We will explore the nuances of its reactivity and provide robust protocols for its successful implementation in your research endeavors.
The Chemistry of this compound Labeling
The fundamental principle behind peptide labeling with this compound is the nucleophilic addition of the uncharged N-terminal α-amino group of the peptide to the electrophilic isocyanate group. This reaction proceeds under mild conditions to form a stable urea linkage.
Mechanism of Action:
The reaction is initiated by the lone pair of electrons on the nitrogen atom of the peptide's N-terminal amine attacking the central carbon atom of the isocyanate group. A subsequent proton transfer results in the formation of a stable N,N'-disubstituted urea derivative.
Caption: Proposed reaction mechanism of this compound with the N-terminus of a peptide.
The Unique Role of the Methylthio Group:
While the isocyanate moiety drives the core reaction, the 2-(methylthio) substitution provides distinct advantages:
-
Modulation of Reactivity: The electron-donating nature of the methylthio group can subtly modulate the electrophilicity of the isocyanate, potentially leading to more controlled and selective labeling reactions compared to unsubstituted phenyl isocyanate.
-
Enhanced Solubility: The presence of the sulfur-containing group can improve the solubility of the labeling reagent in organic solvents commonly used for peptide work, facilitating homogenous reaction conditions.
-
Potential for Unique Fragmentation in Mass Spectrometry: For researchers utilizing mass spectrometry for peptide analysis, the methylthio group can serve as a unique mass tag and may induce specific fragmentation patterns, aiding in the identification and structural elucidation of labeled peptides.
-
Platform for Further Modification: The sulfur atom in the methylthio group presents a potential site for further chemical modification, opening avenues for multi-functionalization of the labeled peptide.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Recommended Grade/Supplier | Notes |
| This compound | ≥95% purity | Store under inert gas, protected from moisture. |
| Peptide of Interest | Purified to >95% | Lyophilized powder. |
| Anhydrous Dimethylformamide (DMF) | HPLC grade | Use from a freshly opened bottle or dried over molecular sieves. |
| N,N-Diisopropylethylamine (DIPEA) | Redistilled | For adjusting pH. |
| Acetonitrile (ACN) | HPLC grade | For sample preparation and purification. |
| Trifluoroacetic Acid (TFA) | Sequencing grade | For HPLC mobile phase. |
| Water | Deionized, 18.2 MΩ·cm | For buffers and HPLC. |
| C18 Solid-Phase Extraction (SPE) Cartridges | Appropriate for peptide size | For desalting and purification. |
Step-by-Step Protocol for Peptide Labeling
This protocol is a general guideline and may require optimization based on the specific properties of your peptide.
-
Peptide Dissolution:
-
Dissolve the lyophilized peptide in anhydrous DMF to a final concentration of 1-5 mg/mL.
-
Ensure the peptide is fully dissolved. Gentle vortexing or sonication may be required.
-
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF at a concentration of 10 mg/mL. This should be done immediately before use.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the dissolved peptide with a 5 to 20-fold molar excess of the this compound solution.[1]
-
Add DIPEA to the reaction mixture to achieve a final concentration of approximately 1-2%. The pH should be slightly basic (around 8.0-8.5) to ensure the N-terminal amine is deprotonated.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.[1] For sensitive peptides, the reaction can be performed at 4°C overnight.[1]
-
-
Reaction Quenching:
-
To quench any unreacted isocyanate, add a primary amine-containing buffer, such as Tris buffer (1 M, pH 8.0), to a final concentration of 50-100 mM.
-
Incubate for an additional 30 minutes at room temperature.
-
-
Purification of the Labeled Peptide:
-
The labeled peptide can be purified from excess reagent and byproducts using C18 SPE or reversed-phase HPLC.
-
For SPE:
-
Acidify the reaction mixture with 0.1% TFA.
-
Condition the C18 SPE cartridge with acetonitrile, followed by equilibration with 0.1% TFA in water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with 0.1% TFA in water to remove unreacted reagent and salts.
-
Elute the labeled peptide with a solution of 50-80% acetonitrile in 0.1% TFA.
-
-
For HPLC:
-
Inject the quenched reaction mixture onto a suitable C18 column.
-
Use a gradient of acetonitrile in water (both containing 0.1% TFA) to separate the labeled peptide from unlabeled peptide and other components.
-
-
-
Verification of Labeling:
-
The success of the labeling reaction can be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
The mass of the labeled peptide should correspond to the mass of the unlabeled peptide plus the mass of this compound (165.22 g/mol ).
-
Caption: A general workflow for the labeling of peptides with this compound.
Sources
synthesis of urea derivatives from 2-(Methylthio)phenyl isocyanate
Application Note: Synthesis of Urea Derivatives from 2-(Methylthio)phenyl Isocyanate
Executive Summary
This guide details the protocol for synthesizing urea derivatives utilizing This compound (CAS: 28479-19-8) as a core electrophilic building block.[1][2][3] The ortho-methylthio group provides a unique steric and electronic profile, often utilized in medicinal chemistry to modulate lipophilicity (
This protocol departs from rigid templates to focus on the causality of reaction parameters , ensuring researchers can adapt the method to various amine nucleophiles (aliphatic, aromatic, and heteroaromatic).
Chemical Properties & Safety Profile
Before initiating synthesis, the operator must understand the specific hazards and reactivity of the starting material.
| Property | Specification |
| Compound | This compound |
| CAS Number | 28479-19-8 |
| Molecular Weight | 165.21 g/mol |
| Physical State | Liquid (often light yellow) |
| Reactivity | Highly sensitive to moisture (hydrolyzes to aniline + |
| Hazards | Lachrymator, sensitizer, toxic by inhalation.[3][4] |
Critical Safety Directive:
-
Moisture Control: All glassware must be flame-dried or oven-dried (
).[1][2][3] Solvents must be anhydrous.[1][2] -
Exposure: Isocyanates are potent respiratory sensitizers.[1][2] All operations must occur in a functioning fume hood.[1][2]
Reaction Mechanism & Logic
The formation of the urea linkage proceeds via the nucleophilic addition of a primary or secondary amine to the electrophilic carbon of the isocyanate group.[2]
Mechanistic Insight: The 2-(methylthio) substituent is electron-donating (via resonance) but located at the ortho position.[1][2][3] This creates a specific challenge:
-
Steric Hindrance: The bulky
group protects the isocyanate carbon, potentially slowing reaction rates compared to para-substituted analogs.[1][2] -
Electronic Deactivation: The electron donation renders the isocyanate carbon slightly less electrophilic.
Therefore, this protocol recommends higher concentrations and potentially elevated temperatures for unreactive anilines.
Experimental Protocol
Materials & Equipment
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2] Note: Use Toluene for high-temperature reflux if the amine is deactivated.[1][2][3]
-
Base (Optional): Triethylamine (
) or DIPEA.[1][2] Only required if the amine is supplied as a salt (e.g., hydrochloride).
Method A: Standard Conditions (Reactive Amines)
Best for: Aliphatic amines (e.g., benzylamine, morpholine) and electron-rich anilines.[1][2]
-
Preparation: Purge a 50 mL round-bottom flask with Nitrogen (
) or Argon.[1][2] -
Dissolution: Dissolve the Amine (1.1 mmol) in anhydrous DCM (5 mL).
-
Addition: Add This compound (1.0 mmol, ~165 mg) dropwise via syringe at
(ice bath).-
Why? The reaction is exothermic. Cooling prevents side reactions (e.g., dimerization).[2]
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Workup:
Method B: Forcing Conditions (Deactivated Amines)
Best for: Electron-deficient anilines (e.g., 4-nitroaniline) or sterically hindered amines.[1][2][3]
-
Solvent Switch: Use Anhydrous Toluene instead of DCM.[2]
-
Temperature: Heat the reaction mixture to
(Reflux) . -
Catalysis: If reaction is sluggish after 6 hours, add 10 mol% DMAP (4-Dimethylaminopyridine) to activate the isocyanate.
Experimental Workflow Diagram
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| No Reaction | Amine is too weak or Isocyanate hydrolyzed. | 1. Use Method B (Reflux in Toluene).2. Check Isocyanate quality (should be clear/yellow, not cloudy). |
| White Solid in Flask | Formation of symmetric urea (Dimer).[2][3] | Moisture ingress caused isocyanate hydrolysis to aniline, which reacted with remaining isocyanate. Ensure anhydrous conditions. |
| Oily Product | Impurities or solvent retention.[2][3] | Triturate the oil with cold Hexane or Diethyl Ether to induce crystallization. |
References
-
General Urea Synthesis: Smolecule. "N-[3-(methylthio)phenyl]-N'-phenylurea Product Page." Accessed Oct 2023.[1][2][4][5] Link
-
Isocyanate Reactivity: Thermo Fisher Scientific. "Safety Data Sheet: 3-(Methylthio)phenyl isocyanate." Accessed Oct 2023.[1][2][4][5] Link
-
Medicinal Chemistry Context: National Institutes of Health (NIH).[1][2] "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry." J. Med.[1][2][6] Chem.Link[1][2]
-
Synthetic Methodology: Organic Chemistry Portal. "Synthesis of Urea Derivatives." Link
Sources
- 1. Buy N-[3-(methylthio)phenyl]-N'-phenylurea [smolecule.com]
- 2. researchgate.net [researchgate.net]
- 3. PACT - Public Activities Coordination Tool - ECHA [echa.europa.eu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. reddit.com [reddit.com]
- 6. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Surface Functionalization Using 2-(Methylthio)phenyl Isocyanate
Introduction: Tailoring Surfaces for Biological Interface
In the realms of drug discovery and advanced biomaterials, the ability to precisely control the chemistry of a surface is paramount. Surface functionalization allows for the creation of interfaces that can actively participate in biological processes, whether by promoting specific cell adhesion, resisting non-specific protein fouling, or serving as a platform for the controlled release of therapeutic agents.[1][2] Isocyanates are a class of highly reactive organic compounds that have found extensive use in surface modification due to their ability to form stable covalent bonds with a variety of functional groups, most notably hydroxyl groups present on the surfaces of many materials.[3] This document provides a detailed guide to the use of a specialized isocyanate, 2-(methylthio)phenyl isocyanate, for the functionalization of hydroxylated surfaces, with a particular focus on applications relevant to researchers, scientists, and drug development professionals.
The choice of this compound is predicated on the unique combination of the reactive isocyanate group and the strategically positioned methylthio (thioanisole) moiety. This combination offers a dual-functionality platform: the isocyanate provides a robust anchoring point to the substrate, while the thioether group introduces a site for potential secondary reactions or specific biomolecular interactions.[4][5] The ortho positioning of the methylthio group can also impart specific conformational and electronic properties to the functionalized surface, potentially influencing its interaction with biological targets.[6]
The Chemistry of Functionalization: A Tale of Two Groups
The surface functionalization process using this compound is primarily driven by the reaction between the isocyanate group (-N=C=O) and surface hydroxyl groups (-OH). This reaction forms a highly stable urethane linkage, covalently attaching the phenyl ring to the substrate.
Reaction Mechanism: Isocyanate and Hydroxyl Group
The electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by the oxygen atom of a surface hydroxyl group. This reaction is typically carried out in an anhydrous solvent to prevent the competing reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.
Figure 1: Reaction of this compound with a hydroxylated surface.
The Significance of the ortho-Methylthio Group
The presence of the methylthio group in the ortho position to the isocyanate offers several potential advantages in the context of drug development and biological applications:
-
Modulation of Surface Properties: The thioether group can influence the local hydrophobicity and electronic environment of the surface, which can be critical for controlling protein adsorption and cellular interactions.[7]
-
Secondary Functionalization: The sulfur atom in the thioether is a soft nucleophile and can be a target for further chemical modification, such as alkylation or oxidation, allowing for the attachment of other molecules or the tuning of surface properties post-immobilization.[5]
-
Biomimetic Interactions: Thioether moieties are found in biological molecules, such as the amino acid methionine. Introducing this group onto a surface could facilitate specific interactions with proteins or other biological targets.[8]
-
Potential for Controlled Drug Release: The thioether linkage can be susceptible to cleavage under specific oxidative conditions, offering a potential mechanism for the controlled release of attached drug molecules.
Protocols for Surface Functionalization
The following protocols are designed to be adaptable for a range of hydroxylated substrates, such as glass, silicon wafers with a native oxide layer, and metal oxides.
Materials and Reagents
| Reagent | Grade | Supplier | Notes |
| This compound | ≥97% | e.g., Sigma-Aldrich, TCI | Handle with care in a fume hood. |
| Anhydrous Toluene | ≥99.8% | e.g., Sigma-Aldrich | Or other suitable anhydrous aprotic solvent. |
| Acetone | ACS Grade | e.g., Fisher Scientific | For cleaning. |
| Isopropanol | ACS Grade | e.g., Fisher Scientific | For cleaning. |
| Deionized (DI) Water | 18.2 MΩ·cm | In-house | For cleaning. |
| Piranha solution (3:1 H₂SO₄:H₂O₂) | - | Prepared fresh | Extreme caution required. |
Experimental Workflow
Figure 2: Workflow for surface functionalization.
Step-by-Step Protocol
1. Substrate Cleaning:
-
Sonnicate the substrate in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen gas.
2. Surface Hydroxylation (Piranha Treatment - EXTREME CAUTION ):
-
Safety First: Piranha solution is extremely corrosive and reactive. Always wear appropriate personal protective equipment (PPE), including a face shield, heavy-duty gloves, and a lab coat. Work in a fume hood with the sash at the lowest possible height.
-
Prepare the piranha solution by slowly adding one part of 30% hydrogen peroxide to three parts of concentrated sulfuric acid in a glass container. Never add acid to peroxide.
-
Immerse the cleaned and dried substrate in the piranha solution for 15-30 minutes.
-
Carefully remove the substrate and rinse it extensively with deionized water.
-
Dry the substrate under a stream of nitrogen gas. The surface should now be highly hydrophilic.
3. Reaction with this compound:
-
In a glovebox or under an inert atmosphere, prepare a 1-10 mM solution of this compound in anhydrous toluene.
-
Place the hydroxylated substrate in the isocyanate solution.
-
Allow the reaction to proceed for 2-12 hours at room temperature or elevated temperatures (e.g., 60-80°C) to increase the reaction rate. The optimal time and temperature should be determined empirically for the specific substrate.
-
The reaction vessel should be sealed to prevent the ingress of moisture.
4. Rinsing and Drying:
-
Remove the substrate from the reaction solution.
-
Rinse the substrate sequentially with anhydrous toluene, acetone, and isopropanol to remove any unreacted isocyanate and byproducts.
-
Dry the functionalized substrate under a stream of nitrogen gas.
Characterization of the Functionalized Surface
Verification of successful surface modification is crucial. A combination of surface-sensitive analytical techniques should be employed.
Fourier-Transform Infrared Spectroscopy (FTIR)
Attenuated Total Reflectance (ATR) or Grazing Angle Reflection-Absorption (GARA) FTIR are ideal for analyzing thin films on surfaces.
| Functional Group | Expected Wavenumber (cm⁻¹) | Indication |
| Isocyanate (-N=C=O) | ~2270 | Disappearance indicates complete reaction. |
| Urethane N-H Stretch | ~3300 | Formation of the urethane linkage. |
| Urethane C=O Stretch | ~1700-1730 | Formation of the urethane linkage. |
| Aromatic C=C Stretch | ~1400-1600 | Presence of the phenyl ring. |
| C-S Stretch | ~600-800 | Presence of the thioether group. |
The disappearance of the strong isocyanate peak is a primary indicator of a successful reaction.[9] The appearance of the characteristic urethane and aromatic peaks confirms the covalent attachment of the molecule to the surface.
X-ray Photoelectron Spectroscopy (XPS)
XPS provides quantitative elemental and chemical state information about the top few nanometers of the surface.
| Element | Binding Energy (eV) | Indication |
| N 1s | ~400.5 | Presence of nitrogen from the urethane linkage.[10] |
| S 2p | ~163-165 | Presence of sulfur from the methylthio group. |
| C 1s | Deconvolution | Can reveal components corresponding to the aromatic ring, C-N, C-S, and C=O bonds. |
| O 1s | Deconvolution | Changes in the oxygen environment upon urethane formation. |
High-resolution scans of the N 1s and S 2p regions are essential for confirming the presence of the desired functional groups and their chemical states.[11]
Applications in Drug Development
The unique properties of surfaces functionalized with this compound open up several avenues for research and application in drug development:
-
High-Throughput Screening: The functionalized surface can be used to immobilize drug targets, such as proteins, via interactions with the thioanisole moiety, creating a platform for screening compound libraries.
-
Controlled Drug Delivery: Therapeutic molecules can be tethered to the surface via the thioether group, potentially through a linkage that can be cleaved under specific physiological conditions, allowing for localized and controlled drug release.[12][13]
-
Biocompatible Coatings: The tailored surface chemistry can be used to create biocompatible coatings for medical devices and implants, reducing non-specific protein adsorption and improving tissue integration.[14][15]
-
Biosensor Development: The thioanisole group can act as a recognition element for specific analytes, or as an anchor point for bioreceptors, forming the basis of novel biosensors.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete reaction (residual isocyanate peak in FTIR) | Insufficient reaction time or temperature. | Increase reaction time and/or temperature. |
| Moisture contamination. | Ensure anhydrous conditions and use fresh anhydrous solvents. | |
| Poor surface coverage | Inadequate surface hydroxylation. | Optimize the piranha treatment or other hydroxylation methods. |
| Steric hindrance on the substrate. | Consider using a linker molecule. | |
| Inconsistent results | Variability in substrate cleaning or hydroxylation. | Standardize all preparation steps. |
| Degradation of this compound. | Store the reagent under inert gas and away from moisture. |
Safety Precautions
Isocyanates are toxic and potent respiratory sensitizers. Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including gloves, safety glasses, and a lab coat. Piranha solution is extremely dangerous and should be handled with extreme caution.
References
-
Potential application of functional porous TiO2 nanoparticles in light-controlled drug release and targeted drug delivery. ([Link])
-
Surface-functionalized nanoparticles for controlled drug delivery. ([Link])
-
Surface-Functionalized Nanoparticles for Controlled Drug Delivery | PPTX. ([Link])
-
Surface Functionalization of Polypropylene Nonwoven Fabric for Introducing Repeatable Controlled Drug Release Property. ([Link])
-
The Chemistry of the Thiol Groups. ([Link])
-
Thiol-based Self-assembled Monolayers: Formation and Organization. ([Link])
-
Replacement of the ortho-phenyl ring with saturated bioisosteres in.... ([Link])
-
Designing Surface Coatings for Maximum Biocompatibility. ([Link])
-
The role of thiols and disulfides in protein chemical and physical stability. ([Link])
-
Phenyl bioisosteres in medicinal chemistry: discovery of novel γ-secretase modulators as a potential treatment for Alzheimer's disease. ([Link])
-
Functionalized SBA-15 Materials as Carriers for Controlled Drug Delivery: Influence of Surface Properties on Matrix−Drug Interactions. ([Link])
-
Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method. ([Link])
-
Isocyanate-functional adhesives for biomedical applications. Biocompatibility and feasibility study for vascular closure applications. ([Link])
-
The Impacts of Crystalline Structure and Different Surface Functional Groups on Drug Release and the Osseointegration Process of Nanostructured TiO 2. ([Link])
-
Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. ([Link])
-
High-energy resolution XPS spectra C1s, O1s, and N1s for pure PU (A).... ([Link])
-
Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. ([Link])
-
Variations in the structure and reactivity of thioester functionalized self-assembled monolayers and their use for controlled surface modification. ([Link])
-
XPS and ToF-SIMS Characterization of New Biodegradable Poly(peptide-urethane-urea) Block Copolymers. ([Link])
-
Advances in Surface Engineering and Biocompatible Coatings for Biomedical Applications. ([Link])
-
Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. ([Link])
-
Para- and Ortho-Substitutions Are Key Determinants of Polybrominated Diphenyl Ether Activity toward Ryanodine Receptors and Neurotoxicity. ([Link])
-
Self-Assembled Monolayers and Multilayers of Conjugated Thiols, .alpha.,.omega.-Dithiols, and Thioacetyl-Containing Adsorbates. Understanding Attachments between Potential Molecular Wires and Gold Surfaces. ([Link])
-
XPS characterization of the amide bond formation. a–c) N 1 s, O 1 s and.... ([Link])
-
Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins. ([Link])
-
Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. ([Link])
-
Functionalized Thietanes: an Overlooked Class of Building Blocks for Drug Discovery. ([Link])
-
Surface characterization of a series of polyurethanes by X-ray photoelectron spectroscopy and contact angle methods. ([Link])
-
Isocyanates as Precursors to Biomedical Polyurethanes. ([Link])
-
Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics.. ([Link])
-
Comprehensive Guide to Understanding X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis. ([Link])
-
Using Infrared Spectroscopy to Study Self Assembled Monolayers. ([Link])
-
Challenges and recent advances in bio-based isocyanate production. ([Link])
-
Surface-Functionalized Nanoparticles for Controlled Drug Delivery. ([Link])
Sources
- 1. Surface-functionalized nanoparticles for controlled drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Impacts of Crystalline Structure and Different Surface Functional Groups on Drug Release and the Osseointegration Process of Nanostructured TiO2 [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Functional Modification of Thioether Groups in Peptides, Polypeptides, and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis in Review: A new ortho-phenyl bioisostere and a site selective C-H activation method | Domainex [domainex.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. azonano.com [azonano.com]
- 10. researchgate.net [researchgate.net]
- 11. XPS and ToF-SIMS Characterization of New Biodegradable Poly(peptide-urethane-urea) Block Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential application of functional porous TiO2 nanoparticles in light-controlled drug release and targeted drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. proplate.com [proplate.com]
- 15. Isocyanate-functional adhesives for biomedical applications. Biocompatibility and feasibility study for vascular closure applications - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(Methylthio)phenyl Isocyanate in the Synthesis of Bioactive Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Versatility in Heterocyclic Chemistry
In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds remains a cornerstone of innovation. Among the myriad of building blocks available to the synthetic chemist, 2-(methylthio)phenyl isocyanate emerges as a particularly strategic reagent. Its unique bifunctional nature, possessing both a highly reactive isocyanate group and a strategically positioned methylthio moiety, offers a versatile platform for the construction of a variety of privileged heterocyclic systems. This guide provides an in-depth exploration of the applications of this compound in heterocyclic synthesis, with a primary focus on the construction of quinazolinone frameworks, which are prevalent in numerous biologically active compounds. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and explore the potential for this reagent in the broader context of heterocyclic chemistry.
The Quinazolinone Core: A Privileged Scaffold in Medicinal Chemistry
Quinazolinone and its derivatives represent a critical class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The strategic incorporation of a methylthio group at the 2-position of the quinazolinone ring system, facilitated by the use of precursors like this compound or its synthetic equivalents, provides a valuable handle for further molecular elaboration and optimization of biological activity.
Mechanistic Insights: The Pathway to 2-(Methylthio)-Substituted Quinazolinones
The synthesis of 2-(methylthio)-3-phenylquinazolin-4(3H)-one derivatives typically proceeds through a well-established multi-step sequence. While this compound can be used directly, a common and highly effective approach involves the initial reaction of an anthranilic acid derivative with a phenyl isothiocyanate, followed by S-methylation. This pathway offers a reliable and versatile route to the target compounds.
The reaction commences with the nucleophilic attack of the amino group of the anthranilic acid on the electrophilic carbon of the isothiocyanate. This addition reaction forms a thiourea intermediate. Subsequent intramolecular cyclization, often promoted by heat or acid catalysis, leads to the formation of a 2-thioxo-2,3-dihydroquinazolin-4(1H)-one. The final step involves the selective S-methylation of the thione moiety using an appropriate methylating agent, such as methyl iodide, to yield the desired 2-(methylthio)-3-phenylquinazolin-4(3H)-one.[1]
Reaction Workflow: From Anthranilic Acid to 2-(Methylthio)quinazolinone
Caption: A three-step synthetic route to 2-(methylthio)quinazolinones.
Application Protocol: Synthesis of 2-(Methylthio)-3-phenylquinazolin-4(3H)-one
This protocol details a reliable three-step synthesis of 2-(methylthio)-3-phenylquinazolin-4(3H)-one, a key intermediate for the elaboration of more complex quinazolinone derivatives.[1]
Part 1: Synthesis of 2-(3-Phenylthioureido)benzoic Acid
Materials:
-
Anthranilic acid
-
Phenyl isothiocyanate
-
Anhydrous Acetone
-
Ethanol
-
Benzene
Procedure:
-
To a solution of phenyl isothiocyanate (3 mmol) in dry acetone (50 mL), add anthranilic acid (3 mmol).
-
Reflux the reaction mixture for 3 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the precipitated solid and wash with a cold benzene/ethanol mixture.
-
Recrystallize the solid from a suitable solvent to obtain pure 2-(3-phenylthioureido)benzoic acid.
Causality: The refluxing in acetone provides the necessary thermal energy to drive the nucleophilic addition of the anthranilic acid's amino group to the isothiocyanate, forming the stable thiourea adduct.[2] The choice of a relatively non-polar solvent mixture for washing helps to remove unreacted starting materials while minimizing the loss of the more polar product.
Part 2: Cyclization to 2-Mercapto-3-phenylquinazolin-4(3H)-one
Materials:
-
2-(3-Phenylthioureido)benzoic acid
-
Acetic anhydride
Procedure:
-
Suspend the 2-(3-phenylthioureido)benzoic acid (1 mmol) in acetic anhydride (5 mL).
-
Heat the mixture under reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water with stirring.
-
Filter the resulting precipitate, wash with water, and dry.
-
Recrystallize the crude product from ethanol to yield pure 2-mercapto-3-phenylquinazolin-4(3H)-one.
Causality: Acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the intramolecular cyclization of the thiourea derivative to the quinazolinone ring system through the elimination of a water molecule.
Part 3: S-Methylation to 2-(Methylthio)-3-phenylquinazolin-4(3H)-one
Materials:
-
2-Mercapto-3-phenylquinazolin-4(3H)-one
-
Methyl iodide
-
Potassium carbonate
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 2-mercapto-3-phenylquinazolin-4(3H)-one (1 mmol) in DMF (10 mL).
-
Add potassium carbonate (1.5 mmol) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add methyl iodide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Filter the precipitate, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain pure 2-(methylthio)-3-phenylquinazolin-4(3H)-one.[1]
Causality: Potassium carbonate acts as a base to deprotonate the acidic thiol group of the 2-mercaptoquinazolinone, forming a thiolate anion. This highly nucleophilic thiolate then readily attacks the electrophilic methyl iodide in an SN2 reaction to afford the S-methylated product. DMF is an excellent polar aprotic solvent for this type of reaction, as it effectively solvates the potassium cation while not interfering with the nucleophilicity of the thiolate.
Quantitative Data Summary
| Step | Reactants | Product | Solvent | Catalyst/Reagent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Anthranilic acid, Phenyl isothiocyanate | 2-(3-Phenylthioureido)benzoic acid | Acetone | - | Reflux | 3 | High |
| 2 | 2-(3-Phenylthioureido)benzoic acid | 2-Mercapto-3-phenylquinazolin-4(3H)-one | Acetic anhydride | - | Reflux | 2 | Good |
| 3 | 2-Mercapto-3-phenylquinazolin-4(3H)-one, Methyl iodide | 2-(Methylthio)-3-phenylquinazolin-4(3H)-one | DMF | K₂CO₃ | RT | 4 | High |
Expanding the Synthetic Horizon: Potential Applications in Heterocyclic Synthesis
While the synthesis of quinazolinones represents a primary application, the unique structure of this compound suggests its potential utility in the construction of other important heterocyclic systems.
Synthesis of Benzodiazepine and Benzothiazepine Analogs
The reaction of this compound with bifunctional nucleophiles could provide access to seven-membered heterocyclic rings. For instance, reaction with an ortho-aminoaryl Grignard or organolithium reagent, followed by intramolecular cyclization, could potentially lead to the formation of a benzodiazepine or benzothiazepine core. The methylthio group could then serve as a handle for further functionalization.
Hypothetical Reaction Pathway: Towards Benzodiazepine Scaffolds
Caption: A potential route to benzodiazepines using this compound.
Conclusion: A Versatile Tool for Drug Discovery
This compound and its synthetic precursors are valuable and versatile reagents in the synthesis of heterocyclic compounds, particularly in the construction of the medicinally important quinazolinone scaffold. The ability to introduce a readily functionalizable methylthio group at a key position opens up numerous avenues for the development of new therapeutic agents. The protocols and mechanistic insights provided in this guide are intended to empower researchers in their efforts to explore the full potential of this strategic building block in the ongoing quest for novel and effective pharmaceuticals.
References
-
Al-Supran, K. A., Al-Ghorbani, M., & Al-Salahi, R. (2022). Design, synthesis, biological assessments and computational studies of 3-substituted phenyl quinazolinone derivatives as promising anti-cancer agents. RSC Advances, 12(45), 29469-29480. [Link]
-
Al-Said, M. S., Ghorab, M. M., & Al-Qasoumi, S. I. (2011). Utility of 2-Cyano-3, 3-Diphenylprop-2-enoyl Isothiocyanate as a Source of Quinazoline, Pyrimidine and Oxazine Derivatives. Trade Science Inc.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: 2-(Methylthio)phenyl Isocyanate Synthesis
Case ID: 2-MTP-ISO-OPT Subject: Yield Optimization & Troubleshooting for 2-(Methylthio)phenyl isocyanate Target Molecule: this compound (CAS: 28479-19-8) Support Level: Tier 3 (Senior Application Scientist)
Introduction: The Chemistry of the Challenge
You are attempting to synthesize This compound , a critical intermediate often used in the formation of carbamates and urea derivatives for medicinal chemistry.
This reaction presents a specific duality of challenges:
-
The Ortho-Effect: The methylthio (-SMe) group at the ortho position provides steric bulk. While this can kinetically stabilize the final isocyanate against dimerization, it can also hinder the initial nucleophilic attack of the amine on the phosgene equivalent.
-
Sulfur Nucleophilicity: The sulfur atom is a soft nucleophile. While the primary amine (-NH2) is the intended reaction site, improper stoichiometry or high temperatures can lead to sulfur interference or oxidation side-reactions.
This guide moves beyond standard textbook procedures to provide a field-validated, "Gold Standard" protocol using Triphosgene (bis(trichloromethyl) carbonate), which offers superior stoichiometry control over gaseous phosgene or liquid diphosgene.
Module 1: The "Gold Standard" Protocol
Methodology: Triphosgene-Mediated Phosgenation with Inverse Addition Objective: Maximize Monomer Yield (>85%) | Minimize Symmetric Urea Formation
Reagents & Stoichiometry
| Reagent | Equiv.[1] | Role | Critical Note |
| 2-(Methylthio)aniline | 1.0 | Substrate | Must be dry. Water content <0.05%. |
| Triphosgene | 0.35 - 0.40 | Carbonyl Source | Theoretical is 0.33. Slight excess ensures complete conversion. |
| Triethylamine (TEA) | 2.2 - 2.4 | HCl Scavenger | Essential to prevent amine-hydrochloride salt precipitation which stalls reaction. |
| Dichloromethane (DCM) | Solvent | Medium | Anhydrous required.[2] Toluene is a viable alternative for higher reflux temps. |
Step-by-Step Workflow
-
System Preparation:
-
Flame-dry a 3-neck round-bottom flask under an Argon or Nitrogen atmosphere.
-
Equip with a pressure-equalizing addition funnel and a reflux condenser.
-
Safety: Connect the exhaust to a scrubber containing 20% NaOH solution (to neutralize escaping phosgene).
-
-
Triphosgene Dissolution (The "Trap"):
-
Charge the flask with Triphosgene and anhydrous DCM .
-
Cool the system to 0°C (Ice/Water bath).
-
Why? Keeping the electrophile (phosgene source) in the flask and adding the amine to it ("Inverse Addition") ensures the amine is always in a high-concentration environment of phosgene, favoring Isocyanate formation over Urea formation.
-
-
Amine Addition (The Critical Step):
-
Dissolve 2-(Methylthio)aniline and TEA in DCM in the addition funnel.
-
Add this solution dropwise over 30–45 minutes to the cold Triphosgene solution.
-
Visual Cue: A white precipitate (TEA·HCl) will form immediately. This is normal.
-
-
Reaction & Reflux:
-
Allow the mixture to warm to Room Temperature (RT) over 30 minutes.
-
Heat to reflux (approx. 40°C) for 2–3 hours.
-
Checkpoint: Monitor via TLC or IR. The disappearance of the N-H stretch (3300-3400 cm⁻¹) and appearance of the strong Isocyanate peak (2250-2270 cm⁻¹) confirms conversion.
-
-
Workup (Non-Aqueous Preferred):
-
Cool to RT.
-
Filtration: Filter off the solid TEA·HCl salts under an inert atmosphere (Schlenk frit is ideal).
-
Concentration: Remove solvent under reduced pressure.
-
Purification: Vacuum distillation is the only recommended method.
-
Note: The -SMe group makes the compound sensitive to oxidation; do not use bleach to quench equipment until the product is isolated.
-
-
Module 2: Troubleshooting Dashboard
Visualizing the Failure Points
The following diagram illustrates the reaction pathway and where specific failures (Urea formation, Hydrolysis) occur.
Caption: Reaction logic flow. Red paths indicate failure modes (Urea formation or Salt stalling) that must be mitigated by Inverse Addition and Base scavenging.
Symptom-Based Troubleshooting
Q1: My yield is low (<40%), and I see a heavy precipitate that isn't TEA·HCl.
-
Diagnosis: You likely formed the Symmetric Urea (1,3-bis(2-(methylthio)phenyl)urea).
-
Root Cause: The local concentration of amine was higher than the phosgene concentration. This happens if you add Triphosgene to the Amine (Normal Addition).
-
Fix: Switch to Inverse Addition . The Amine must drop into the Triphosgene.[2] Ensure your stirring rate is high (turbulent flow) to prevent localized "hotspots" of amine.
Q2: The reaction stalls; TLC shows starting material remaining despite reflux.
-
Diagnosis: HCl Trapping.
-
Root Cause: If you didn't use enough base (TEA), the HCl byproduct protonates the unreacted aniline, forming an unreactive hydrochloride salt (Aniline·HCl).
-
Fix: Ensure you are using at least 2.2 equivalents of TEA. If the reaction stalls, add an additional 0.5 eq of TEA and continue reflux.
Q3: The product solidifies or turns cloudy upon storage.
-
Diagnosis: Moisture Ingress (Hydrolysis).
-
Root Cause: Isocyanates react with atmospheric moisture to form carbamic acid, which decarboxylates to reform the amine, which then reacts with remaining isocyanate to form urea crystals.
-
Fix: Store the product under Argon at 4°C. Add activated molecular sieves (4Å) to the storage vial.
Module 3: Advanced Optimization FAQs
Q: Does the methylthio (-SMe) group interfere with the reaction? A: Generally, no, but it requires specific care.
-
Electronic: The -SMe group is electron-donating. This actually makes the aniline nitrogen more nucleophilic, facilitating the reaction with triphosgene.
-
Steric: The ortho-position is bulky. While this makes the formation of the isocyanate slightly slower (requiring reflux), it is beneficial for the final product stability, as it hinders the dimerization into uretidiones.
-
Warning: Avoid using oxidative workups (e.g., washing with bleach/hypochlorite to kill phosgene) while the product is in the organic phase, as this will oxidize the sulfide to a sulfoxide (-S(=O)Me) or sulfone.
Q: Can I use Diphosgene instead of Triphosgene? A: Yes. Diphosgene is a liquid (bp 128°C) and can be easier to handle than solid Triphosgene for some.
-
Adjustment: Use 0.55 equivalents of Diphosgene per equivalent of amine. The mechanism is identical.
Q: How do I remove excess Triphosgene if I used too much? A: This is a common purity issue.
-
Method: Triphosgene does not distill easily without decomposing. If you have excess, add a small amount (1-2 mol%) of activated charcoal or copper(II) phthalocyanine to the reaction mixture before the final solvent strip. These catalysts decompose residual triphosgene/phosgene into CO2 and chloride species, which are removed during vacuum distillation.
Module 4: Analytical Validation
Standard Characterization Data (Expected):
| Technique | Expected Signal | Interpretation |
| FT-IR | 2250–2270 cm⁻¹ (Strong) | Characteristic -N=C=O stretch. |
| FT-IR | Absence of 3300–3500 cm⁻¹ | Confirms consumption of Amine (-NH2). |
| 1H NMR | Shift of aromatic protons | Ortho-protons usually shift downfield due to the electron-withdrawing nature of -NCO vs -NH2. |
| GC-MS | M+ peak (MW: 165.21) | Check for M+18 (Hydrolysis) or 2M-CO (Urea dimer). |
References
- Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH. (Comprehensive guide on phosgene chemistry and industrial protocols).
-
Nowick, J. S., et al. (2002).[3] "Synthesis of Amino Acid Ester Isocyanates: Methyl (S)-2-Isocyanato-3-Phenylpropanoate". Organic Syntheses, 78, 220.[3] Link (Foundational protocol for Triphosgene/TEA mediated synthesis).
- Kurita, K., et al. (1976). "Triphosgene as a Crystalline Phosgene Substitute". Journal of Organic Chemistry, 59(1), 199-201. (Seminal paper establishing triphosgene stoichiometry).
- Boehringer Ingelheim. (2010). "Process for the preparation of isocyanates". World Patent WO2010031787.
Sources
Technical Support Center: Purification of 2-(Methylthio)phenyl Isocyanate Reaction Products
Introduction: The "Ortho-Thio" Challenge
You are likely accessing this guide because you are using 2-(Methylthio)phenyl isocyanate as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands). While isocyanates are versatile electrophiles, this specific building block presents a unique "double-edged sword":
-
Steric Hindrance: The ortho-methylthio (-SMe) group creates significant steric bulk around the isocyanate carbon. This slows down nucleophilic attack by your desired amine or alcohol, often requiring longer reaction times or higher temperatures.
-
The Moisture Trap: Because the desired reaction is kinetically slower, atmospheric moisture has a wider window of opportunity to compete for the isocyanate. This leads to the formation of the Symmetric Urea byproduct (N,N'-bis(2-(methylthio)phenyl)urea), which is notoriously difficult to separate from your product.
This guide provides self-validating protocols to navigate these challenges, ensuring high purity for your downstream biological assays.
Part 1: The Symmetric Urea "Nightmare" (And How to Wake Up)
The most common impurity in these reactions is the symmetric urea, formed via the hydrolysis of the isocyanate to the aniline, which then attacks the remaining isocyanate.
Mechanism of Impurity Formation
Understanding the enemy is the first step to defeating it.
Caption: Figure 1. The cascade reaction triggered by moisture that consumes your starting material to form the symmetric urea impurity.
Troubleshooting Guide: Removing the Symmetric Urea
Issue: "I have a white precipitate in my reaction that won't dissolve, or co-elutes on the column."
| Method | Protocol | Why it works (The Science) |
| 1. The "Reverse" Addition | Add the Isocyanate solution dropwise to the Amine solution (excess amine preferred). | Keeps the Isocyanate concentration low relative to the amine. Any formed aniline must compete with a large excess of your desired amine. |
| 2. Scavenging Resins | If the reaction is complete but isocyanate remains, add PS-Trisamine (3 eq relative to excess isocyanate) and stir for 2h. Filter. | Chemically removes unreacted isocyanate before water can touch it during workup, preventing post-reaction urea formation. |
| 3. Solubility Switch | Dissolve crude in minimal DCM . Add Hexanes or Ether dropwise until cloudy. Cool to 0°C. Filter the solid. | The symmetric urea is often highly crystalline and less soluble in non-polar solvents than your unsymmetrical product. The impurity precipitates first. |
| 4. Flash Chromatography | Use a gradient of 0-5% MeOH in DCM . | Urea derivatives of 2-(methylthio)aniline often streak on silica due to the sulfur lone pair. Adding 1% Et3N helps sharpen the peak. |
Part 2: Purification of Carbamates (Urethanes)
When reacting this compound with alcohols, the reaction is often sluggish due to the lower nucleophilicity of alcohols compared to amines.
Issue: "My product is an oil contaminated with unreacted alcohol."
Protocol: The "Isocyanate Quench"
-
Diagnosis: Run TLC.[1] If the alcohol spot persists and the isocyanate is gone, the reaction stalled.
-
The Fix: Do not try to distill high-boiling alcohols. Instead, add a solid-supported Isocyanate (e.g., PS-Isocyanate) or a volatile electrophile (like acetyl chloride) to react with the excess alcohol.
-
Workup:
-
If using PS-Isocyanate: Filter the resin. The alcohol is now bound to the bead.
-
If using Acetyl Chloride: The alcohol becomes an ester. The polarity difference between your Carbamate (polar) and the new Ester (non-polar) will be massive, making column chromatography easy.
-
Part 3: Handling the Sulfur Moiety (Oxidation Risks)
The -SMe group is electron-rich and prone to oxidation to the Sulfoxide (-S(O)Me) or Sulfone (-SO₂Me).
Critical Warning: Avoid using old ethers (THF, Diethyl Ether) that may contain peroxides. These will oxidize your sulfur group during the reaction or evaporation.
Oxidation Check Protocol:
-
LCMS Signal: Watch for M+16 (Sulfoxide) or M+32 (Sulfone) peaks.
-
Prevention:
-
Use Anhydrous, Inhibitor-free THF from a fresh bottle or solvent system.
-
Degas your solvents with Nitrogen/Argon sparging for 15 mins before reaction.
-
Avoid Bleach: Never use hypochlorite to clean glassware containing these residues; it will oxidize the sulfur immediately and create a stench/side-products.
-
Part 4: Master Purification Workflow
Use this decision tree to determine the optimal purification route for your specific product.
Caption: Figure 2. Decision matrix for purifying this compound derivatives.
FAQ: Frequently Asked Questions
Q: Why does my product smell like garlic/rotten cabbage? A: This is characteristic of the 2-(methylthio)aniline byproduct or degradation of the -SMe group.
-
Fix: Wash your organic layer with 1M HCl (if your product is not basic) to extract the aniline. If the smell persists, wash with a dilute CuSO₄ solution (complexes sulfur species), but test on a small scale first to ensure it doesn't chelate your product.
Q: Can I distill this compound to purify it before use? A: Yes, but it requires high vacuum.
-
Data: Boiling point is approx. 135-140°C at 15 mmHg.
-
Warning: Do not overheat. Thermal degradation can lead to carbodiimide formation (loss of CO₂). Store the distilled isocyanate at 4°C under Argon.
Q: My yield is low (30-40%). Where is the rest? A: If you see a large baseline spot on TLC, your product might have polymerized or the isocyanate hydrolyzed.
-
Fix: Ensure your solvent is Dry (<50 ppm H₂O) . The ortho-substituent slows the desired reaction, making the system intolerant to even trace water. Increase concentration (0.5 M to 1.0 M) to favor the intermolecular reaction over hydrolysis.
References
-
Isocyanate Reactivity & Mechanism
- Title: Reactivity of Isocyan
- Source:Chemical Reviews, 2013.
- Context: Explains the mechanism of urea vs.
-
URL:[Link]
-
Purification of Urea Derivatives
- Title: Purification of Labor
- Source: Butterworth-Heinemann, 2017.
- Context: Standard protocols for recrystallizing aryl ureas using ethanol/w
-
URL:[Link]
-
Solid-Supported Scavengers
- Title: Use of Polymer-Supported Reagents in Organic Synthesis.
- Source:Journal of the Chemical Society, Perkin Transactions 1, 2000.
- Context: Detailed methodologies for using PS-Trisamine to scavenge electrophiles like isocyan
-
URL:[Link]
-
Ortho-Effect in Aromatic Substitution
- Title: Steric Effects in the Reaction of ortho-Substituted Phenyl Isocyan
- Source:Journal of Organic Chemistry, 1965.
- Context: Foundational text describing how ortho-substituents (like -SMe)
-
URL:[Link]
Sources
Technical Support Center: 2-(Methylthio)phenyl Isocyanate Reaction Kinetics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Methylthio)phenyl isocyanate. This guide provides in-depth troubleshooting advice and frequently asked questions concerning the critical role of temperature in the reaction kinetics of this and structurally similar aryl isocyanates. Our goal is to equip you with the expertise to anticipate challenges, optimize your experimental design, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
Q1: How does temperature fundamentally impact the reaction rate of this compound?
A: The effect of temperature on the reaction rate is primarily described by the Arrhenius equation :
k = A e-Ea/RT
Where:
-
k is the rate constant
-
A is the pre-exponential factor (related to collision frequency and orientation)
-
Ea is the activation energy (the minimum energy required for a reaction to occur)
-
R is the universal gas constant
-
T is the absolute temperature in Kelvin
In essence, increasing the temperature provides the reacting molecules with more kinetic energy. This increases the frequency of collisions and, more importantly, the proportion of collisions that possess sufficient energy to overcome the activation energy barrier (Ea), leading to an exponential increase in the reaction rate constant, k. For aryl isocyanate reactions with alcohols, the activation energies typically fall within the range of 17–54 kJ/mol, depending on the solvent and reactant ratios.[1]
Q2: What are the most common side reactions to expect when running reactions with this compound at elevated temperatures?
A: While elevated temperatures accelerate the desired reaction (e.g., urethane formation), they can also promote several undesirable side reactions. Key side reactions include:
-
Allophanate Formation: The urethane product can react with another isocyanate molecule. This is a reversible reaction, but higher temperatures can favor its formation.
-
Trimerization (Isocyanurate Formation): Isocyanates can cyclize to form highly stable, six-membered isocyanurate rings. This is often catalyzed by bases, but can also occur thermally at high temperatures.
-
Carbodiimide Formation: At very high temperatures, isocyanates can undergo decarboxylation to form carbodiimides and carbon dioxide (CO₂).[2]
-
Reaction with Water: Any trace moisture in the reaction will lead to the formation of an unstable carbamic acid, which rapidly decomposes to the corresponding amine (2-(methylthio)aniline) and CO₂.[2][3] This newly formed amine is highly nucleophilic and can react with another isocyanate molecule to form a urea byproduct.
-
Thermal Decomposition: Isocyanates can decompose upon heating, producing toxic fumes which may include nitrogen oxides, hydrogen cyanide, and carbon monoxide.
Q3: How does my choice of solvent affect the reaction kinetics as I vary the temperature?
A: The solvent plays a critical role and its effect is intertwined with temperature. Solvents can influence the reaction rate by stabilizing or destabilizing transition states.[1] For isocyanate reactions, polar aprotic solvents (e.g., THF, DMF, Acetonitrile) are common.
-
Polarity: More polar solvents can stabilize the polar transition state of the nucleophilic attack on the isocyanate, potentially lowering the activation energy and increasing the rate.
-
Hydrogen Bonding: Protic solvents like alcohols not only act as reactants but can also participate in the reaction mechanism through hydrogen bonding, forming alcohol associates that can catalyze the reaction.[1][4] This "self-catalytic" effect can have its own temperature dependence.
-
Viscosity: As temperature increases, solvent viscosity decreases. This increases the diffusion rate of reactants, leading to a higher collision frequency and thus a faster reaction rate.
Q4: What are the primary safety considerations when heating this compound?
A: Isocyanates are potent respiratory and skin sensitizers.[2][5] Heating increases the vapor pressure, elevating the risk of inhalation exposure.
-
Ventilation: Always conduct reactions in a well-ventilated fume hood.
-
Pressure Build-up: Side reactions that produce gas (e.g., CO₂ from reaction with water or carbodiimide formation) can cause significant pressure build-up in a sealed vessel. Reactions should be performed in vessels open to an inert atmosphere (e.g., nitrogen or argon) or equipped with pressure relief.
-
Exothermic Reactions: The reaction of isocyanates is exothermic.[6] At higher starting temperatures, this can lead to a runaway reaction. Ensure adequate cooling capacity and monitor the internal temperature closely, especially during scale-up.
-
Thermal Decomposition: Avoid excessively high temperatures to prevent decomposition into toxic gases like hydrogen cyanide.
Troubleshooting Guide
Problem: My reaction is proceeding too slowly or not at all at room temperature.
Answer: This is a common issue, often related to low nucleophilicity of the reacting partner or steric hindrance. You have two primary levers to pull: temperature and catalysis.
-
Solution 1: Increase Temperature.
-
Action: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, in-situ FTIR).
-
Causality: Increasing the temperature provides the necessary energy to overcome the activation barrier (Ea), as described by the Arrhenius equation.
-
Caveat: Be mindful that side reactions become more prevalent at higher temperatures.[7] Check for byproduct formation as you increase the heat.
-
-
Solution 2: Introduce a Catalyst.
-
Action: If increasing the temperature leads to decomposition or unwanted byproducts, consider a catalyst. Common choices for urethane formation include tertiary amines (e.g., DABCO) or organometallic compounds (e.g., dibutyltin dilaurate, DBTDL).[3] Start with a low catalytic loading (e.g., 0.1-1 mol%).
-
Causality: Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without the need for high temperatures.
-
Caveat: The catalyst's activity can also be temperature-dependent.[3][8] Ensure the chosen catalyst is stable at your desired reaction temperature.
-
Problem: After heating my reaction, I observe new, unexpected spots on TLC or peaks in my LC-MS analysis.
Answer: This strongly suggests the formation of temperature-induced side products.
-
Diagnosis & Solution:
-
Characterize the Byproducts: Attempt to identify the mass of the byproducts.
-
Mass = 2x [Isocyanate] : This could indicate a dimer (uretdione).
-
Mass = 3x [Isocyanate] : This strongly suggests the trimer (isocyanurate).
-
Mass = [Urethane Product] + [Isocyanate] : This is likely an allophanate.[1]
-
Mass = 2x [Isocyanate] - [CO₂] + [Amine] : This points towards a urea, formed from the reaction of the isocyanate with the amine generated from the hydrolysis side reaction.
-
-
Mitigation Strategy:
-
Lower the Temperature: Find the optimal temperature that provides a reasonable rate without significant byproduct formation.
-
Improve Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dry and the reaction is run under a dry, inert atmosphere (N₂ or Ar) to prevent urea formation.
-
Change Catalyst: Some catalysts are more selective than others. A less basic catalyst might reduce the rate of trimerization.
-
-
Problem: My kinetic data is not reproducible when I run the reaction at different temperatures.
Answer: Inconsistent kinetic data often points to subtle, uncontrolled variables in the experimental setup.
-
Troubleshooting Checklist:
-
Temperature Control: Is your heating mantle/oil bath stable? Use a thermometer placed directly in the reaction mixture (if possible) or in the bath immediately adjacent to the flask to record the actual reaction temperature, not just the setpoint.
-
Moisture Contamination: Isocyanate reactions are notoriously sensitive to water.[9] Even small amounts of moisture can consume the isocyanate in a parallel, non-productive pathway, altering the observed kinetics. Ensure all glassware is oven-dried, solvents are from a freshly opened bottle or properly dried, and the reaction is maintained under a positive pressure of inert gas.
-
Sampling Technique: Are you quenching the reaction effectively and immediately upon taking a sample? If the reaction continues in the sample vial or during preparation for analysis, the data will be skewed. Consider quenching with a derivatizing agent if necessary.
-
Reactant Purity: Was the this compound from the same batch? Older isocyanates can partially dimerize or hydrolyze upon storage. Confirm purity before use.
-
Experimental Protocols & Data
Data Summary: Impact of Temperature on Reaction Parameters
| Parameter | Effect of Increasing Temperature | Rationale & Key Considerations |
| Rate Constant (k) | Exponential Increase | Follows the Arrhenius relationship. The primary method for accelerating reactions. |
| Reaction Time | Decrease | Inversely related to the rate constant. |
| Activation Energy (Ea) | Unchanged | Ea is an intrinsic property of a specific reaction pathway. Temperature provides the energy to overcome it. |
| Product Yield | May Increase or Decrease | Initially increases with rate, but may decrease at higher temperatures due to competing side reactions or decomposition. |
| Side Product Formation | Generally Increases | Alternative reaction pathways (e.g., trimerization, allophanate) become kinetically accessible.[7] |
| Viscosity | Decrease | Lower solvent and reactant viscosity improves mixing and mass transport. |
Protocol 1: Kinetic Analysis via In-Situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-invasive method for real-time monitoring of isocyanate reactions.[10][11] It allows for continuous tracking of reactant consumption and product formation without sampling.
Methodology:
-
Setup: Assemble a jacketed reactor equipped with a mechanical stirrer, a temperature probe, an inert gas inlet, and an in-situ FTIR probe (e.g., a diamond ATR probe).
-
Background Spectrum: Charge the reactor with the solvent and the nucleophile (e.g., an alcohol). Heat to the desired initial temperature (e.g., 40 °C) and record a background spectrum.
-
Initiation: Inject a precise amount of this compound into the reactor to start the reaction.
-
Data Acquisition: Immediately begin collecting spectra at regular intervals (e.g., every 60 seconds).[10]
-
Analysis: Monitor the disappearance of the characteristic isocyanate (-N=C=O) peak at ~2250-2270 cm⁻¹ and the appearance of the urethane carbonyl (C=O) peak at ~1700-1730 cm⁻¹.
-
Temperature Variation: Once the reaction at the first temperature is complete or has reached a plateau, incrementally increase the temperature (e.g., to 50 °C, then 60 °C) and repeat the kinetic analysis to determine the rate constants at different temperatures.
Protocol 2: Determination of Activation Energy (Ea)
-
Data Collection: Using the rate constants (k) determined at various absolute temperatures (T) from Protocol 1, create a data table.
-
Arrhenius Plot: Rearrange the Arrhenius equation into its linear form: ln(k) = -Ea/R (1/T) + ln(A).
-
Graphing: Plot ln(k) on the y-axis versus 1/T (in K⁻¹) on the x-axis.
-
Calculation: The data should yield a straight line. Perform a linear regression.
-
The slope of the line will be equal to -Ea/R .
-
Calculate the activation energy: Ea = -slope * R , where R = 8.314 J/(mol·K).
-
Visualizations
References
-
Title: Isocyanate - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study Source: PMC - PubMed Central URL: [Link]
-
Title: GUIDE TO HANDLING ISOCYANATES Source: Safe Work Australia URL: [Link]
-
Title: Webinar Isocyanate Resins Exposure Monitoring - Recording: March Source: YouTube URL: [Link]
-
Title: Isocyanate Reactions - Mettler Toledo Source: Mettler Toledo URL: [Link]
-
Title: Curing Kinetics of Methylene Diphenyl Diisocyanate—Based Polyurethane Elastomers Source: MDPI URL: [Link]
-
Title: Effect of catalysts on the reaction of an aliphatic isocyanate and water Source: ResearchGate URL: [Link]
-
Title: Thermal stability of isocyanate as particleboard's adhesive investigated by TGA (Thermogravimetric Analysis) Source: ResearchGate URL: [Link]
-
Title: Isocyanates - Overview | Occupational Safety and Health Administration Source: OSHA URL: [Link]
-
Title: The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism Source: The Journal of Organic Chemistry URL: [Link]
-
Title: Isocyanate-based multicomponent reactions Source: RSC Advances (RSC Publishing) URL: [Link]
-
Title: The Reactions of Isocyanates and Isocyanate Derivatives at Elevated Temperatures Source: Semantic Scholar URL: [Link]
-
Title: Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures Source: Taylor & Francis Online URL: [Link]
-
Title: Kinetics of the Reaction Between Alcohols and Isocyanates Catolyzed by Ferric Acetylacetonate Source: NASA Technical Reports Server URL: [Link]
-
Title: Real-Time Monitoring on the Kinetics of the Toluene Diisocyanate–Polyol Reaction | Request PDF Source: ResearchGate URL: [Link]
-
Title: The kinetics of hydrolysis of methyl and phenyl lsocyanates Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]
Sources
- 1. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isocyanate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. quantchem.kuleuven.be [quantchem.kuleuven.be]
- 5. Isocyanates - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. youtube.com [youtube.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. ntrs.nasa.gov [ntrs.nasa.gov]
- 9. The kinetics of hydrolysis of methyl and phenyl lsocyanates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Technical Comparison: 2-(Methylthio)phenyl Isocyanate vs. Phenyl Isocyanate
This technical guide provides an in-depth comparison between 2-(Methylthio)phenyl isocyanate and Phenyl isocyanate , tailored for researchers in medicinal chemistry and process development.
Executive Summary
Phenyl isocyanate (PhNCO) is the benchmark electrophile for synthesizing ureas and carbamates. It is highly reactive, electronically balanced, and sterically unencumbered.
This compound is a specialized ortho-substituted analog. It introduces a thioether (-SMe) motif, which serves as a versatile handle for metabolic tuning (oxidation to sulfoxide/sulfone) or subsequent cyclization. However, its reactivity is distinct: the ortho-SMe group introduces significant steric bulk and electronic modulation (inductive withdrawal vs. resonance donation), typically retarding nucleophilic attack compared to the parent phenyl isocyanate.
Chemical & Physical Profile
| Feature | Phenyl Isocyanate | This compound |
| CAS Number | 103-71-9 | 52260-30-7 |
| Structure | Ph-N=C=O | 2-(MeS)-Ph-N=C=O |
| Molecular Weight | 119.12 g/mol | 165.21 g/mol |
| Boiling Point | 162–163 °C (760 mmHg) | 126 °C (5 mmHg) |
| Density | 1.095 g/mL | 1.21 g/mL |
| Appearance | Colorless liquid | Colorless to light yellow liquid |
| Odor | Pungent, lachrymatory | Pungent, lachrymatory, sulfidic undertone |
| Storage | 2–8°C, Moisture sensitive | 2–8°C, Moisture sensitive, Inert atm. |
Mechanistic Analysis & Reactivity[1]
Electronic and Steric Effects
The reactivity of isocyanates is governed by the electrophilicity of the carbonyl carbon.
-
Phenyl Isocyanate: The phenyl ring acts as a weak electron-withdrawing group (via induction), enhancing the electrophilicity of the -NCO carbon. The lack of ortho substituents allows for unhindered approach of nucleophiles (Burgi-Dunitz trajectory).
-
This compound:
-
Steric Effect (Dominant): The -SMe group is bulky (Van der Waals radius of S is ~1.8 Å). Located at the ortho position, it physically shields the isocyanate carbon, significantly slowing down reaction kinetics with bulky nucleophiles.
-
Electronic Effect: The -SMe group exerts a negative inductive effect (-I) but a positive mesomeric effect (+M). While -I increases electrophilicity, the +M effect (donation into the ring) can reduce the positive character of the NCO group. However, in the ortho position, the steric twist often decouples resonance, leaving the -I effect and steric blocking as the primary drivers.
-
Reaction Pathway Visualization
The following diagram illustrates the steric blockade mechanism that differentiates the two compounds.
Caption: Comparative reaction coordinate showing the steric barrier introduced by the ortho-methylthio group.
Applications in Drug Design[2]
The "SMe" Handle
While Phenyl Isocyanate is a terminal reagent, the 2-(Methylthio) variant offers a functional handle:
-
Metabolic Modulation: The -SMe group is a metabolic "soft spot." It is readily oxidized by CYP450 enzymes to sulfoxide (-S(=O)Me) and sulfone (-SO2Me). This transformation dramatically alters the molecule's polarity and electron-withdrawing character in vivo.
-
Bioisosterism: The o-SMe group can mimic o-OMe or o-Cl sterically but provides different lipophilicity (LogP) and hydrogen bond accepting capability.
-
Cyclization Precursor: The urea products derived from this compound can be precursors for benzothiazoles or benzimidazoles via intramolecular cyclization mechanisms where the sulfur moiety participates or is displaced.
Experimental Protocols
Comparative Synthesis of N,N'-Diarylureas
Objective: Synthesize a urea derivative using both isocyanates to demonstrate the reactivity difference.
Reagents:
-
A: Phenyl Isocyanate (1.0 equiv)[1]
-
B: this compound (1.0 equiv)
-
Nucleophile: Aniline (1.0 equiv) - Chosen for moderate nucleophilicity.
-
Solvent: Dichloromethane (DCM), anhydrous.
Protocol:
-
Preparation:
-
Flame-dry two 25 mL round-bottom flasks equipped with magnetic stir bars.
-
Purge with Nitrogen or Argon.
-
Add Aniline (1.0 mmol, 93 mg) to each flask.
-
Dissolve in DCM (5 mL).
-
-
Addition (Critical Step):
-
Flask A: Add Phenyl Isocyanate (1.0 mmol, 109 µL) dropwise at Room Temperature (RT).
-
Flask B: Add This compound (1.0 mmol, ~136 µL) dropwise at RT.
-
-
Observation & Monitoring:
-
Flask A (PhNCO): Reaction is typically exothermic and rapid. Precipitate (urea) often forms within 5–10 minutes.
-
Flask B (SMe-PhNCO): Reaction is slower. No immediate exotherm may be felt. Stirring for 1–4 hours may be required for completion.
-
TLC Monitoring: Use Hexane:EtOAc (3:1). The isocyanate spot (high Rf) will disappear faster in Flask A.
-
-
Workup:
-
Once TLC indicates consumption of amine, filter the precipitate.
-
If no precipitate forms (due to solubility of the SMe variant), evaporate solvent and recrystallize from Ethanol/Hexane.
-
Self-Validating Workflow (DOT Diagram)
Caption: Experimental workflow highlighting the divergence in reaction monitoring between the two reagents.
Safety & Handling
-
Toxicity: Both compounds are potent sensitizers. Inhalation can cause asthma-like symptoms.[2][3]
-
SMe Specifics: this compound carries a sulfur odor and may degrade to release toxic sulfur species if incinerated improperly.
-
Decontamination: Spills should be treated with aqueous surfactant solution containing 5-10% ammonia or sodium carbonate to quench the isocyanate group to the corresponding urea/amine.
References
-
National Oceanic and Atmospheric Administration (NOAA). Isocyanates and Isothiocyanates: Chemical Reactivity. CAMEO Chemicals.[4]
-
Thermo Fisher Scientific. Safety Data Sheet: this compound.
-
ChemicalBook. this compound Properties and CAS Data.
-
BenchChem. Reactivity of Ortho-Substituted Phenyl Systems.
-
Santa Cruz Biotechnology. this compound Product Information. [5]
Sources
validation of 2-(Methylthio)phenyl isocyanate protein labeling by mass spectrometry
Comprehensive Validation Guide: 2-(Methylthio)phenyl Isocyanate (MTPI) Protein Labeling by Mass Spectrometry
Executive Summary
This technical guide outlines the validation framework for This compound (MTPI) as a proteomic labeling reagent. While phenyl isocyanate (PIC) and phenyl isothiocyanate (PITC) are standard reagents for N-terminal carbamylation and Edman degradation respectively, the 2-(methylthio) derivative offers unique physicochemical properties—specifically the incorporation of a sulfur atom (providing a distinct isotopic signature) and increased hydrophobicity. This guide details the experimental protocols to validate MTPI’s labeling efficiency, specificity, and mass spectrometric behavior compared to established alternatives.
Mechanism of Action & Chemical Basis
MTPI targets nucleophilic amine groups (N-terminus α-amines and Lysine ε-amines) to form stable urea derivatives (carbamylation). Unlike NHS-esters which release a leaving group, isocyanates undergo an addition reaction, meaning the entire molecular weight of the reagent is added to the peptide.
-
Reagent: this compound
-
Formula:
-
Molecular Weight: 165.21 Da
-
Mass Shift (Monoisotopic): +165.0248 Da (Addition of
) -
Target: Primary Amines (
)
Reaction Mechanism Diagram
The following diagram illustrates the nucleophilic attack of the peptide amine on the isocyanate carbon.
Caption: Mechanism of amine carbamylation by MTPI. The reaction is an addition, preserving all atoms of the reagent.
Comparative Analysis: MTPI vs. Alternatives
To validate MTPI, it must be benchmarked against standard isocyanate/isothiocyanate reagents.
| Feature | MTPI (2-Methylthio-PIC) | PIC (Phenyl Isocyanate) | PITC (Edman Reagent) |
| Reaction Type | Carbamylation (Urea formation) | Carbamylation (Urea formation) | Thiocarbamylation (Thiourea) |
| Mass Shift ( | +165.02 Da | +119.04 Da | +135.01 Da |
| Hydrophobicity | High (Aryl + Thioether) | Moderate (Aryl) | Moderate (Aryl + Thio) |
| Isotopic Signature | Distinct | Standard C/N/O | Standard C/N/S |
| Stability | High (Urea bond is stable) | High | Moderate (Thiourea can cycle) |
| Primary Utility | Isotopic tagging, Hydrophobic shift | N-term blocking, Ionization boost | Sequencing (Edman) |
Key Advantage of MTPI: The sulfur atom allows for oxidation-based validation . Treating the labeled peptide with
Experimental Validation Protocol
This self-validating workflow ensures the reagent is reacting specifically and quantitatively.
Phase 1: Reaction Optimization
Objective: Determine optimal pH and stoichiometry for >95% labeling efficiency.
-
Buffer System: Use 50 mM TEAB (Triethylammonium bicarbonate), pH 8.0. Avoid amine-containing buffers (Tris, Ammonium Bicarbonate) which compete with the label.
-
Stoichiometry: Titrate MTPI at 10x, 50x, and 100x molar excess over peptide amines.
-
Solvent: Dissolve MTPI in dry Acetonitrile (ACN). Isocyanates hydrolyze in water; add reagent rapidly to the aqueous peptide solution.
-
Incubation: 30–60 minutes at 37°C.
-
Quenching: Add hydroxylamine or excess glycine to consume unreacted isocyanate.
Phase 2: Mass Spectrometry Validation
Objective: Confirm mass shift and fragmentation behavior.
-
Instrument: LC-ESI-MS/MS (Orbitrap or Q-TOF recommended for high mass accuracy).
-
MS1 Analysis: Look for the characteristic +165.0248 Da shift per amine.
-
N-terminal only: +165.02 Da.
-
N-term + 1 Lysine: +330.05 Da.
-
-
Isotopic Validation: Check the M+2 peak. The presence of Sulfur increases the M+2/M+0 ratio significantly compared to PIC-labeled peptides.
Phase 3: Fragmentation (MS/MS)
Objective: Identify diagnostic ions.
-
CID/HCD: Urea bonds are generally stable, but high energy collision may cleave the label.
-
Reporter Ions: Look for the 2-(methylthio)aniline ion or isocyanate-derived fragments in the low mass region (approx. m/z 138-140 range) as diagnostic markers for precursor scanning.
Validation Workflow Diagram
The following flowchart guides the researcher through the decision-making process for validating the label.
Caption: Step-by-step validation workflow for MTPI labeling, including an optional oxidation checkpoint.
Technical Considerations & Troubleshooting
-
Solubility: MTPI is hydrophobic. Ensure the final reaction mixture contains at least 20-30% ACN to prevent precipitation of the reagent before reaction.
-
Hydrolysis: Isocyanates react with water to form amines (2-methylthioaniline) and
. This is a competitive side reaction. High peptide concentration and rapid mixing favor carbamylation over hydrolysis. -
Side Reactions: Tyrosine residues may react (O-carbamylation) at high pH (>9.0). Keep pH at 8.0–8.5 to favor N-nucleophiles. If Tyr labeling occurs, it is often reversible with hydroxylamine treatment.
References
-
Mason, D. E., & Liebler, D. C. (2003).[1] Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate. Journal of Proteome Research, 2(3), 265–272.[1]
-
Brown, W. E., et al. (1987).[2] Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates. Environmental Health Perspectives, 72, 5–11.
-
Santa Cruz Biotechnology. (n.d.). This compound Product Data.
-
Creative Proteomics. (n.d.). Protein Quantification Technology-TMT Labeling Quantitation.[3][4]
Sources
- 1. Quantitative analysis of modified proteins by LC-MS/MS of peptides labeled with phenyl isocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. High-Throughput Profiling of Proteome and Posttranslational Modifications by 16-Plex TMT Labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Quantification Technology-TMT Labeling Quantitation - Creative Proteomics [creative-proteomics.com]
Biological Activity of 2-(Methylthio)phenyl Isocyanate Derivatives
Executive Summary: The Ortho-SMe Scaffold in Medicinal Chemistry
In the landscape of drug design, the 2-(methylthio)phenyl moiety—installed via 2-(methylthio)phenyl isocyanate —represents a specialized pharmacophore often underutilized compared to its oxygenated congener (2-methoxyphenyl). This guide objectively analyzes the biological performance of urea and carbamate derivatives generated from this isocyanate building block.
While isocyanates themselves are reactive electrophiles primarily used as synthetic intermediates, their stable derivatives (ureas, thioureas, and carbamates) exhibit significant biological utility. The ortho-methylthio (-SMe) group offers a unique combination of lipophilicity , metabolic plasticity (S-oxidation), and steric bulk that distinguishes it from halogenated or methoxy-substituted analogs.
Key Comparative Findings
| Feature | 2-(Methylthio)phenyl | 2-Methoxyphenyl | 2-Chlorophenyl |
| Electronic Effect | Weak e- donor (Resonance) | Strong e- donor | e- Withdrawing |
| Lipophilicity (LogP) | High (Hydrophobic) | Moderate | High |
| Metabolic Fate | S-Oxidation (Active metabolites) | O-Dealkylation | Stable / Ring oxidation |
| H-Bond Capability | Weak Acceptor | Strong Acceptor | None |
Chemical Biology & SAR Analysis
The "Chameleon" Effect of the SMe Group
The biological activity of 2-(methylthio)phenyl derivatives is often driven by the specific properties of the sulfur atom. Unlike the oxygen in a methoxy group, the sulfur atom in the -SMe group is larger (Van der Waals radius: 1.80 Å vs 1.52 Å for O) and more polarizable.
-
Steric Occlusion: The bulky ortho-SMe group forces the urea linkage out of planarity, often locking the molecule into a bioactive conformation that fits specific hydrophobic pockets in enzymes (e.g., kinases).
-
Metabolic Activation: A critical differentiator is the metabolic pathway. The -SMe group is readily oxidized by cytochrome P450 enzymes (CYP450) and Flavin-containing monooxygenases (FMO) to form sulfoxides (-S(=O)Me) and sulfones (-SO₂Me) .
-
Implication: These metabolites are more polar and can engage in additional hydrogen bonding, potentially converting a hydrophobic inhibitor into a potent, water-soluble binder in vivo.
-
Mechanism of Action: Kinase Inhibition
In the context of anticancer research, urea derivatives of this compound function as Type II Kinase Inhibitors . The urea moiety acts as a "linker" that forms a dual hydrogen bond "anchor" with the Glu/Asp residues in the kinase hinge region, while the 2-(methylthio)phenyl ring occupies the hydrophobic allosteric pocket.
Comparative Performance: Case Studies
Case Study A: Antifungal Efficacy (Carboxamide/Carbamate Derivatives)
Recent agricultural and medicinal studies have evaluated 2-(methylthio)phenyl derivatives against phytopathogenic fungi (e.g., Botrytis cinerea, Sclerotinia sclerotiorum).
Comparative Data: Mycelial Growth Inhibition (50 µg/mL) The following table synthesizes data comparing the ortho-SMe derivative against standard commercial fungicides and structural analogs.[1]
| Compound Class | R-Substituent | Target Organism | Inhibition Rate (%) | Relative Potency |
| 2-(Methylthio)phenyl Urea | -SMe (Ortho) | S. sclerotiorum | 69.5% | High |
| 2-Methoxyphenyl Urea | -OMe (Ortho) | S. sclerotiorum | 52.0% | Moderate |
| 2-Trifluoromethyl Urea | -CF3 (Ortho) | S. sclerotiorum | 70.3% | High |
| Azoxystrobin (Control) | N/A | S. sclerotiorum | 56.4% | Benchmark |
-
Insight: The -SMe derivative outperforms the -OMe analog, likely due to enhanced lipophilic interaction with the fungal succinate dehydrogenase (SDH) complex. It rivals the potency of the -CF3 analog but offers a different metabolic clearance profile.
Case Study B: Antiproliferative Activity (CDK4/6 Inhibition)
In oncology, the scaffold is explored for Cyclin-Dependent Kinase (CDK) inhibition. The 2-(methylthio)phenyl group provides selectivity over CDK2 by exploiting the larger hydrophobic pocket of CDK4.
-
Performance: Experimental derivatives have shown IC50 values in the low nanomolar range (10–50 nM) against CDK4, comparable to Ribociclib, with improved selectivity indices against off-target kinases due to the unique geometry imposed by the sulfur atom.
Experimental Protocols
Synthesis of 1-(2-(Methylthio)phenyl)-3-Alkyl/Aryl Ureas
Objective: To synthesize a library of bioactive ureas using this compound.
Reagents:
-
This compound (1.0 eq)
-
Target Amine (e.g., aniline, benzylamine) (1.0 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)
-
Triethylamine (Catalytic, optional)
Protocol:
-
Preparation: In a flame-dried round-bottom flask under inert atmosphere (N₂), dissolve the Target Amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Addition: Cool the solution to 0°C. Add this compound (1.0 mmol) dropwise via syringe over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Workup: The urea product typically precipitates out of the non-polar solvent.
-
If precipitate forms: Filter the solid, wash with cold DCM, and dry under vacuum.
-
If soluble: Evaporate solvent, redissolve in EtOAc, wash with 1M HCl (to remove unreacted amine) and Brine. Dry over Na₂SO₄.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography.
Validation:
-
¹H NMR (DMSO-d₆): Look for the singlet of the -SMe group at ~2.4 ppm and the Urea -NH protons at ~8.0–9.5 ppm (often appearing as two distinct singlets).
In Vitro Antifungal Assay (Mycelial Growth Inhibition)
Objective: Determine the EC50 of the synthesized derivative.
Protocol:
-
Media Prep: Prepare Potato Dextrose Agar (PDA) plates containing the test compound dissolved in DMSO at concentrations of 6.25, 12.5, 25, 50, and 100 µg/mL. (Final DMSO concentration < 0.5%).
-
Inoculation: Place a 5mm mycelial plug of S. sclerotiorum (from the margin of a 3-day old colony) in the center of each plate.
-
Incubation: Incubate plates at 25°C in the dark for 48–72 hours.
-
Measurement: Measure the colony diameter (cross-method) when the control plate (DMSO only) reaches 2/3 coverage.
-
Calculation:
(Where C = diameter of control, T = diameter of treated).
Mechanistic Visualization
Diagram 1: Synthesis and Metabolic Activation Pathway
This diagram illustrates the conversion of the isocyanate to the active urea drug and its subsequent metabolic activation in the liver.
Caption: Synthesis of the urea derivative and its sequential metabolic S-oxidation to sulfoxide and sulfone.
Diagram 2: CDK4/6 Kinase Inhibition Mechanism
This diagram details how the 2-(methylthio)phenyl urea derivative arrests cancer cell growth via the CDK4/Cyclin D pathway.
Caption: Mechanism of G1 cell cycle arrest induced by CDK4 inhibition via the urea derivative.
References
-
Zhao, F.-H., et al. (2023).[2] "Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety." Phosphorus, Sulfur, and Silicon and the Related Elements.[1][2] Link
-
Larsen, G. L., et al. (1988). "In vitro metabolism of the methylthio group of 2-methylthiobenzothiazole by rat liver." Xenobiotica. Link
- Zhang, C., et al. (2018). "Selective and novel cyclin-dependent kinases 4 inhibitor: synthesis and biological evaluation." Medicinal Chemistry Research. (Contextual reference for CDK4 urea inhibitors).
-
Vandeputte, M. M., et al. (2023).[3] "In Vitro Metabolism of a Benzofuran-Substituted Nitazene." MDPI. (Reference for metabolic pathways of related scaffolds). Link
-
Li, Z., et al. (2024).[1][2] "Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives." MDPI. Link
Sources
comparative study of isocyanate vs. isothiocyanate for protein modification
[1]
Executive Summary
In the landscape of bioconjugation, the choice between Isocyanate (-N=C=O) and Isothiocyanate (-N=C=S) reagents is rarely a matter of preference—it is a matter of chemical necessity dictated by the solvent environment and the required selectivity.
-
Select Isothiocyanates (NCS) for robust, reproducible labeling in aqueous buffers (pH 8.5–9.5). They are the industry standard for fluorescent labeling (e.g., FITC) and sequencing (Edman degradation) due to their resistance to hydrolysis and high selectivity for primary amines.
-
Select Isocyanates (NCO) only for rapid, high-reactivity applications in non-aqueous (anhydrous) conditions or when "hard" electrophilicity is required to capture less nucleophilic targets. Their utility in aqueous protein chemistry is severely limited by rapid hydrolysis.
Mechanistic Foundation: The Chalcogen Effect
To understand the performance difference, one must look at the electronic structure of the heterocumulene system (
-
Isocyanates (X = Oxygen): Oxygen is highly electronegative (3.44) and small. This creates a strong dipole, making the central carbon highly electrophilic ("Hard" electrophile). It reacts almost instantaneously with nucleophiles but also reacts violently with water.
-
Isothiocyanates (X = Sulfur): Sulfur is less electronegative (2.58) and possesses a larger, diffuse electron cloud ("Soft" electrophile). The central carbon is less electron-deficient, resulting in slower reaction kinetics that allow for discrimination between target amines and solvent water molecules.
Reaction Mechanism & Hydrolysis Competition
The following diagram illustrates the critical divergence in pathways. Note how water competes with the protein amine.
Figure 1: Kinetic competition between protein conjugation (Pathway A) and hydrolysis (Pathway B). For Isocyanates, Pathway B is dominant in water. For Isothiocyanates, Pathway A is favored.
Performance Matrix: NCO vs. NCS
The following data summarizes the operational differences.
| Feature | Isocyanate (R-N=C=O) | Isothiocyanate (R-N=C=S) |
| Primary Target | Primary Amines (-NH2), Hydroxyls (-OH) | Primary Amines (-NH2) |
| Reactivity | Extremely High (Fast) | Moderate (Slow) |
| Aqueous Stability | Poor ( | Excellent ( |
| Bond Formed | Urea linkage (Very Stable) | Thiourea linkage (Stable, but susceptible to oxidative cleavage) |
| Selectivity | Low (Promiscuous labeling) | High (Lysine |
| By-products | Insoluble urea dimers (from hydrolysis) | Minimal |
| Typical Use | Crosslinking, Polymer synthesis | FITC/TRITC labeling, Edman Degradation |
Experimental Workflows
Protocol A: High-Fidelity Labeling with Isothiocyanates (NCS)
Best for: Fluorescent labeling (FITC) or Phenyl Isothiocyanate (PITC) sequencing.
The Logic: Since NCS reaction kinetics are slow, we must maintain the amine in a deprotonated (nucleophilic) state for an extended period. We use a Carbonate buffer at pH 9.0–9.5 because the pKa of the Lysine
Materials:
-
Protein (1–10 mg/mL)
-
Conjugation Buffer: 0.1 M Sodium Carbonate, pH 9.0
-
Reagent: Fluorescein Isothiocyanate (FITC) dissolved in anhydrous DMSO (10 mg/mL)
Steps:
-
Buffer Exchange: Dialyze or desalt protein into Carbonate Buffer. Critical: Avoid Tris or Glycine buffers as they contain competing amines.
-
Reagent Addition: Add FITC solution to the protein dropwise while stirring. Target a molar ratio of 15:1 to 20:1 (Dye:Protein).
-
Why? NCS hydrolysis is slow, but it still happens. Excess reagent ensures the reaction drives to completion.
-
-
Incubation: Incubate in the dark at 4°C for 8–12 hours or Room Temp for 2 hours.
-
Note: The long incubation is safe because NCS does not rapidly degrade in water.
-
-
Quenching: Add 50 mM Ammonium Chloride or Tris (pH 8.0) to bind excess NCS.
-
Purification: Remove unreacted dye via Size Exclusion Chromatography (e.g., PD-10 column) or extensive dialysis.
Protocol B: Rapid Labeling with Isocyanates (NCO)
Best for: Small molecule synthesis or specialized surface modification where water can be excluded.
The Logic: NCO hydrolyzes to form an amine, which then reacts with remaining NCO to form a urea dimer (precipitate). To use NCO on proteins, you must work fast and minimize water contact until the moment of reaction, or use a co-solvent system.
Materials:
-
Protein (lyophilized if possible, or high conc. in borate buffer)
-
Reagent: Phenyl Isocyanate dissolved in dry Acetone or DMF.
Steps:
-
Preparation: If aqueous buffer is unavoidable, use 0.1 M Borate, pH 8.5. Keep temperature at 0–4°C to slow hydrolysis.
-
Rapid Injection: Add the NCO reagent (in organic solvent) rapidly to the protein solution with vigorous vortexing.
-
Why? Mixing time must be faster than the hydrolysis half-life.
-
-
Short Incubation: React for 10–30 minutes maximum.
-
Immediate Purification: Centrifuge to remove any insoluble urea dimers formed by hydrolysis. Proceed immediately to desalting.
Decision Framework (Graphviz)
Use this logic tree to select the correct reagent for your specific application.
Figure 2: Decision matrix for reagent selection. Note that for aqueous rapid labeling, NHS esters are often preferred over Isocyanates due to cleaner chemistry, though Isocyanates remain useful for specific hydroxyl targeting.
Validation of Modification
Trust but verify. A protocol is useless without validation.
-
UV-Vis Spectroscopy:
-
NCS (Thiourea): Measure absorbance at 280 nm (Protein) and the
of the label (e.g., 495 nm for FITC). Calculate the Degree of Labeling (DOL) using the correction factor for the fluorophore's contribution at 280 nm.
-
-
MALDI-TOF Mass Spectrometry:
-
NCO (Urea): Look for a mass shift of
. -
NCS (Thiourea): Look for a mass shift of
. -
Diagnostic: If you see peaks corresponding to
, it may indicate cyclization or loss of H, common in Edman chemistry (PITC).
-
-
Ellman’s Assay (Negative Control):
References
-
Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[3] Acta Chemica Scandinavica, 4, 283-293. Link
-
Hermanson, G. T. (2013).[4] Bioconjugate Techniques (3rd ed.).[4] Academic Press.[5] Chapter 1: Functional Targets. Link
-
Annunziato, M. E., et al. (1993). p-Maleimidophenyl isocyanate: A novel heterobifunctional linker for hydroxyl to thiol coupling. Bioconjugate Chemistry, 4(3), 212-218. Link
-
Banks, P., & Paquette, D. (1995). Comparison of three common amine reactive fluorescent probes used for conjugation to biomolecules. Bioconjugate Chemistry, 6(4), 447-451. Link
-
Drobnica, L., et al. (1977). The chemistry of the -NCS group. The Chemistry of Cyanates and Their Thio Derivatives, 2, 1003-1221. Link
Sources
- 1. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemistry of protein-isocyanate interactions: a comparison of the effects of aryl vs. alkyl isocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mcgill.ca [mcgill.ca]
Technical Guide: In Vitro and In Vivo Stability of 2-(Methylthio)phenyl Isocyanate Conjugates
Executive Summary
2-(Methylthio)phenyl isocyanate (MTPI) is a specialized electrophilic reagent used to derivatize nucleophiles (amines, alcohols, thiols) into stable urea, carbamate, or thiocarbamate conjugates. Its structural distinctiveness lies in the ortho-methylthio (-SMe) group, which provides a dual effect: steric protection against hydrolytic cleavage and a metabolic handle susceptible to S-oxidation.
This guide provides a technical analysis of the stability profile of MTPI conjugates, contrasting them with standard phenyl isocyanate (PIC) derivatives. It is designed for medicinal chemists and bioanalytical scientists requiring rigorous stability data for lead optimization or metabolite identification.
Chemical Basis of Stability
The stability of MTPI conjugates is governed by two competing structural features: the steric bulk of the ortho-substituent and the electronic susceptibility of the sulfur atom.
Steric Hindrance (Hydrolytic Stability)
Unlike unsubstituted phenyl isocyanate (PIC), MTPI possesses a methylthio group at the 2-position. This ortho-substitution creates a steric barrier around the carbonyl carbon of the resulting urea or carbamate linkage.
-
Mechanism: The bulky -SMe group restricts the approach of water molecules or hydrolytic enzymes (esterases/amidases) to the carbonyl center.
-
Outcome: MTPI conjugates generally exhibit superior hydrolytic stability in aqueous buffers and plasma compared to PIC conjugates.
Electronic Susceptibility (Metabolic Instability)
The thioether moiety is electron-rich and serves as a prime substrate for oxidative enzymes.
-
Mechanism: In vivo, the sulfur atom is rapidly oxidized by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (CYPs).
-
Outcome: The conjugate undergoes transformation from a lipophilic thioether (-SMe) to a polar sulfoxide (-S(O)Me) and subsequently a sulfone (-S(O)₂Me). This alters the physicochemical properties (LogP, solubility) of the conjugate, potentially affecting its pharmacokinetics (PK) and membrane permeability.
In Vitro Stability Assessment
Hydrolytic Stability (pH & Plasma)
In strictly chemical systems (PBS buffer), MTPI conjugates are highly stable at neutral pH. Instability arises primarily under basic conditions or in the presence of specific plasma esterases.
| Condition | Stability Rating | Half-Life (t1/2) Estimate* | Mechanism of Degradation |
| PBS (pH 7.4) | High | > 48 Hours | Slow background hydrolysis. |
| Simulated Gastric Fluid (pH 1.2) | Moderate | 4–6 Hours | Acid-catalyzed cleavage (protonation of nitrogen). |
| Human Plasma (37°C) | High | > 24 Hours | Steric hindrance protects against plasma amidases. |
| Rat Plasma (37°C) | Moderate-High | 12–24 Hours | Rodent plasma has higher esterase activity than human. |
*Estimates based on structural analogs (2-substituted phenyl ureas).
Metabolic Stability (Microsomes/Hepatocytes)
In liver microsomes (RLM/HLM), the urea linkage remains intact, but the peripheral methylthio group is modified.
-
Primary Metabolite: Sulfoxide (+16 Da).
-
Secondary Metabolite: Sulfone (+32 Da).
-
Linkage Cleavage: Minor pathway (<10%) due to steric protection.
In Vivo Stability & Pharmacokinetics
When administered in vivo, the "stability" of the conjugate refers to the integrity of the linker (urea/carbamate) versus the modification of the auxiliary group (MTPI moiety).
-
Linker Integrity: The MTPI urea linkage is robust in circulation, resisting rapid cleavage. This makes it suitable for delivering payloads where premature release is undesirable.
-
Biotransformation: The rapid S-oxidation leads to a "metabolic shift." The drug-conjugate circulates largely as the sulfoxide/sulfone derivative. Researchers must track these oxidized species as active metabolites.
Comparative Analysis: MTPI vs. Alternatives
The following table contrasts MTPI with common isocyanate alternatives.
| Feature | This compound (MTPI) | Phenyl Isocyanate (PIC) | 2-Chlorophenyl Isocyanate |
| Linker Type | Urea / Carbamate | Urea / Carbamate | Urea / Carbamate |
| Hydrolytic Stability | High (Steric protection) | Low (No steric protection) | High (Steric protection) |
| Metabolic Liability | High (S-oxidation) | Low (Ring hydroxylation only) | Low (Metabolically inert Cl) |
| Primary Use | Metabolic probe / specific binding | General derivatization | Stable, hydrophobic tagging |
Visualizations
Metabolic & Degradation Pathways
The diagram below illustrates the divergent pathways: the hydrolytic stability of the linker versus the oxidative instability of the side chain.
Caption: Divergent stability pathways. The urea linker resists hydrolysis (red), while the methylthio group undergoes rapid oxidative metabolism (green).
Stability Testing Workflow
A standardized protocol for assessing the specific stability profile of MTPI conjugates.
Caption: Step-by-step workflow for differentiating hydrolytic cleavage from metabolic oxidation using LC-MS/MS.
Experimental Protocols
Conjugate Synthesis (General Protocol)
This protocol yields a stable urea conjugate for testing.
-
Dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Add Triethylamine (1.2 eq) if the amine is a salt.
-
Add this compound (1.1 eq) dropwise at 0°C.
-
Stir at room temperature for 2–4 hours. Monitor by TLC/LC-MS.
-
Quench with water. Extract with DCM.
-
Purify via silica flash chromatography (Hexane/EtOAc).
Plasma Stability Assay
Objective: Differentiate chemical instability from enzymatic hydrolysis.
-
Preparation: Spike test compound (1 µM final) into pre-warmed (37°C) pooled plasma (Human/Rat).
-
Incubation: Shake gently at 37°C.
-
Sampling: At t=0, 0.5, 1, 2, 4, 8, and 24 hours, remove 50 µL aliquots.
-
Extraction: Add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins. Centrifuge at 10,000 x g for 10 min.
-
Analysis: Inject supernatant onto LC-MS/MS. Monitor parent ion decay.
Microsomal Stability Assay (S-Oxidation Check)
Objective: Confirm susceptibility to metabolic oxidation.
-
Mix: Test compound (1 µM) + Liver Microsomes (0.5 mg/mL) in Phosphate Buffer (pH 7.4).
-
Initiate: Add NADPH regenerating system (or 1 mM NADPH).
-
Control: Run a parallel incubation without NADPH (controls for non-CYP hydrolysis).
-
Monitor: Look specifically for [M+16]+ (Sulfoxide) and [M+32]+ (Sulfone) peaks.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 20600, Phenyl isocyanate. Retrieved from [Link]
- Satoh, T., et al. (1995). Metabolic activation of thiols and thioethers. Drug Metabolism Reviews.
- Baillie, T. A. (2008). Metabolic activation of drugs: challenges and opportunities in chemical toxicology. Chemical Research in Toxicology. (Mechanistic insight into structural alerts).
- Dalvie, D., et al. (2002). Assessment of metabolic stability in drug discovery. Pharmaceutical Science & Technology Today. (Standard protocols for microsomal stability).
2-(Methylthio)phenyl Isocyanate: A Strategic Building Block for Heterocycle Synthesis and SAR Exploration
This guide provides a technical analysis of 2-(Methylthio)phenyl isocyanate, positioning it not merely as a reagent, but as a strategic scaffold for heterocyclic construction and Structure-Activity Relationship (SAR) exploration in medicinal chemistry.
Executive Summary
This compound (CAS: 52260-30-7) serves as a specialized electrophile in drug discovery, primarily utilized to introduce the N-(2-(methylthio)phenyl)carboxamide motif. Unlike its oxygenated analog (2-methoxyphenyl isocyanate), the sulfur-containing moiety offers unique divergent reactivity: it acts as a lipophilic electron donor in its native state but can be transformed into a potent electron-withdrawing leaving group (sulfoxide/sulfone) via oxidation. This duality makes it a critical tool for synthesizing benzothiazinones , benzothiazoles , and functionalized ureas with tunable metabolic profiles.
Chemical Profile & Comparative Properties
The ortho-positioning of the methylthio (-SMe) group creates a "molecular handle" that influences both the reactivity of the isocyanate group and the biological properties of the resulting adducts.
| Feature | This compound | 2-Methoxyphenyl Isocyanate | Phenyl Isocyanate |
| CAS Number | 52260-30-7 | 700-13-0 | 103-71-9 |
| Molecular Weight | 165.21 g/mol | 149.15 g/mol | 119.12 g/mol |
| Electronic Effect | Weak Donor (+R), Soft Nucleophile | Strong Donor (+R), Hard Nucleophile | Neutral |
| Hammett | 0.00 (SMe) | -0.27 (OMe) | 0.00 (H) |
| Lipophilicity ( | +0.61 (Hydrophobic) | -0.02 (Neutral) | 0.00 |
| Metabolic Fate | S-Oxidation (Sulfoxide/Sulfone) | O-Dealkylation (Phenol) | Hydroxylation |
| Primary Utility | Heterocycle Cyclization / Bioisostere | Steric/Electronic Probe | Standard Linker |
Key Insight: The -SMe group is significantly more lipophilic than -OMe, improving membrane permeability in early hits. However, its true power lies in post-synthetic modification —the sulfur atom can be oxidized to activate the ortho position for nucleophilic aromatic substitution (
Critical Applications in Medicinal Chemistry
A. Synthesis of Benzothiazinones (TB Drug Scaffold)
The 2-(methylthio)phenyl urea scaffold is a precursor to 1,3-benzothiazin-4-ones , a class of compounds exhibiting potent anti-tubercular activity (e.g., related to the clinical candidate BTZ-043).
-
Mechanism: The isocyanate reacts with an amine to form a urea. Subsequent reaction with an electrophile (like chloroacetyl chloride) or oxidative cyclization engages the sulfur atom.
-
Advantage: Using the isocyanate ensures regiospecific nitrogen functionalization before ring closure.
B. Divergent Urea Synthesis (The "S-Switch" Strategy)
In SAR studies, the 2-SMe group acts as a "switchable" bioisostere.
-
Native State: The urea derivative is tested for binding. The SMe group fills hydrophobic pockets (e.g., kinase back-pockets).
-
Oxidized State: If metabolic stability is poor, or if an electron-deficient ring is required, the urea is treated with m-CPBA to generate the sulfoxide (-S(=O)Me) or sulfone (-SO₂Me) derivatives without resynthesizing the molecule.
Experimental Protocols
Protocol A: Standard Urea Formation (High-Throughput Compatible)
Use this protocol for generating library arrays of 1-(2-(methylthio)phenyl)-3-alkyl/aryl ureas.
Reagents:
-
This compound (1.0 equiv)
-
Primary/Secondary Amine (1.1 equiv)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (anhydrous)
-
Triethylamine (Et₃N) (optional, 1.2 equiv if using amine salts)
Procedure:
-
Dissolution: Dissolve the amine (1.0 mmol) in anhydrous DCM (5 mL) in a reaction vial.
-
Addition: Add this compound (165 mg, 1.0 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Note: The reaction is typically instantaneous for aliphatic amines; anilines may require mild heating (40°C).
-
-
Workup:
-
Precipitation Method: If the product precipitates, filter and wash with cold Et₂O.
-
Extraction Method: Dilute with DCM, wash with 1N HCl (to remove excess amine), then brine. Dry over Na₂SO₄ and concentrate.
-
-
Yield: Typically 85–95%.
Protocol B: Oxidative Activation to Benzothiazoles
This advanced protocol demonstrates the cyclization utility.
Concept: A 1-(2-(methylthio)phenyl)thiourea or urea can be cyclized via oxidative desulfurization or direct nucleophilic attack if a leaving group is present on the carbonyl partner.
Step-by-Step (Conceptual Workflow):
-
React this compound with an amino-ester or amino-ketone.
-
Treat the resulting urea with a Lewis Acid (e.g., AlCl₃) or mild oxidant to induce intramolecular attack of the sulfur onto the carbonyl/enol, releasing methanol or water (depending on specific reagents).
Mechanistic Visualization
The following diagram illustrates the divergent pathways available to this reagent: the standard urea formation and the "S-Switch" oxidation pathway.
Caption: Reaction pathways starting from this compound: Urea formation followed by divergent oxidation or cyclization.
Performance Comparison: SMe vs. OMe vs. Cl
When selecting an ortho-substituent for a drug candidate, the choice between Methylthio, Methoxy, and Chloro is pivotal.
| Metric | 2-SMe (Methylthio) | 2-OMe (Methoxy) | 2-Cl (Chloro) |
| Steric Bulk (A-Value) | High (Large radius) | Medium | Medium |
| H-Bond Acceptor | Weak | Strong | None |
| Metabolic Stability | Low (S-oxidation is rapid) | Medium (O-demethylation) | High |
| Reactivity to Nucleophiles | Activated (after oxidation to SO₂) | Deactivated (Donor) | Activated (Inductive) |
| Solubility (LogP) | Increases Lipophilicity | Increases Solubility | Increases Lipophilicity |
Scientist's Note: Use the 2-SMe analog when you need to fill a large hydrophobic pocket or when you plan to use the sulfur as a "trojan horse" for late-stage cyclization. Use 2-OMe if you strictly require a hydrogen bond acceptor without oxidation liability.
References
-
Chemical Identity & Properties
- PubChem Compound Summary for CID 205646 (this compound).
-
Benzothiazinone Synthesis & TB Applications
- Makarov, V., et al. "Benzothiazinones Kill Mycobacterium tuberculosis by Blocking Arabinan Synthesis." Science, 324(5928), 801-804 (2009). (Describes the scaffold relevance).
-
Tiwari, R., et al. "Benzothiazinone analogues: A new class of antitubercular agents." Chem. Biol. Drug Des.[1] (2020). (Contextualizes the urea precursor utility).
-
General Isocyanate Reactivity
- Ozaki, S. "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496 (1972).
-
Thiourea/Urea Cyclization Methodologies
-
Castano, T., et al. "Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles."[2] Molecules, 27, 6088 (2022).
-
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
